Product packaging for Rudolfomycin(Cat. No.:CAS No. 69245-38-1)

Rudolfomycin

Cat. No.: B1680267
CAS No.: 69245-38-1
M. Wt: 840.9 g/mol
InChI Key: GFEWKUPUJDGEKH-WUZCFZOISA-N
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Description

Contextualization within Anthracycline Antibiotics

Anthracycline antibiotics are characterized by a tetracyclic aglycone chromophore linked to one or more sugar moieties. These compounds are primarily isolated from various Streptomyces species, a genus of soil bacteria known for producing a vast array of secondary metabolites. wikipedia.orgfrontiersin.org

Rudolfomycin is classified as a Class II anthracycline antitumor antibiotic. medkoo.comnih.govhodoodo.commedkoo.com This classification distinguishes it from other anthracyclines based on structural nuances and often, their specific mechanisms of action. Class II anthracyclines, including this compound, Musettamycin, Aclacinomycin, and Marcellomycin, have been observed to preferentially inhibit the synthesis of nucleolar RNA in intact tumor cells. nih.gov

This compound is a natural product that has been reported to originate from Streptomyces species. nih.gov It is also identified as a component of bohemic acid, a mixture of compounds obtained through the fermentation of Actinosporangium species, which belong to the Actinoplanaceae family. wikipedia.org The production of such complex chemical structures by microorganisms highlights the rich biosynthetic capabilities found in nature. frontiersin.orgpnas.orgexpasy.org

Historical Perspective on Anthracycline Research Trajectory

The field of anthracycline research commenced in the early 1960s, marking a pivotal period in the discovery of natural antitumor agents. wikipedia.orgnih.govineosopen.org

The initial discovery of anthracyclines began with Daunorubicin (B1662515), isolated from Streptomyces peucetius in the early 1960s by researchers in Italy and France. wikipedia.orgnih.gov Shortly thereafter, Doxorubicin (B1662922) was identified from a mutated variant of S. peucetius (var. caesius), differing from Daunorubicin by a single hydroxyl group at the carbon 14 position. wikipedia.org The success of these early anthracyclines spurred extensive research, leading to the synthesis of hundreds of analogues in an effort to identify compounds with improved therapeutic profiles. wikipedia.orgineosopen.org This ongoing evolution in anthracycline chemistry has aimed to diversify their structures and activities. pnas.orgoup.comacs.org

This compound possesses distinct structural features that contribute to its specific biological behavior. A key characteristic is its N-alkylated sugar moiety. nih.gov Furthermore, the 10-carbomethoxy group within this compound's structure has been identified as essential for its inhibitory activity on nucleolar RNA synthesis. researchgate.net The compound's bottom fragment is described as a cyclic sugar compound, sometimes referred to by the trivial name "rednose," with a chemical formula of C6H8NO3. wikipedia.org These unique elements differentiate this compound from other anthracyclines and are critical for understanding its mechanism of action.

Scope and Significance of this compound Research in Chemical Biology

Research into this compound is significant in chemical biology due to its specific inhibitory effects on cellular processes. This compound is known to inhibit the synthesis of nucleolar RNA in intact tumor cells. medkoo.comnih.govhodoodo.commedkoo.com Studies have demonstrated a direct correlation between this compound's antitumor activity and its capacity to inhibit nucleolar RNA synthesis. researchgate.net Furthermore, investigations into anthracycline structure-activity relationships have revealed that N-alkylation of the sugar moiety, as seen in this compound, can significantly reduce or even abolish the mutagenic activity observed in some other anthracyclines. nih.gov This finding highlights the potential for structural modifications to tailor the biological properties of anthracycline compounds. The continued study of this compound contributes to a deeper understanding of anthracycline mechanisms and the development of novel compounds with refined biological profiles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H52N2O16 B1680267 Rudolfomycin CAS No. 69245-38-1

Properties

CAS No.

69245-38-1

Molecular Formula

C42H52N2O16

Molecular Weight

840.9 g/mol

IUPAC Name

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[[(2R,6S)-3-amino-6-methyl-5-oxo-2H-pyran-2-yl]oxy]-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C42H52N2O16/c1-8-42(53)15-27(30-19(34(42)40(52)54-7)11-20-31(36(30)50)37(51)33-24(46)10-9-23(45)32(33)35(20)49)58-28-13-22(44(5)6)38(17(3)55-28)59-29-14-26(48)39(18(4)56-29)60-41-21(43)12-25(47)16(2)57-41/h9-12,16-18,22,26-29,34,38-39,41,45-46,48,50,53H,8,13-15,43H2,1-7H3/t16-,17-,18-,22-,26-,27-,28-,29-,34-,38+,39+,41-,42+/m0/s1

InChI Key

GFEWKUPUJDGEKH-WUZCFZOISA-N

SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7C(=CC(=O)C(O7)C)N)O)N(C)C)O

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O[C@H]7C(=CC(=O)[C@@H](O7)C)N)O)N(C)C)O

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7C(=CC(=O)C(O7)C)N)O)N(C)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Rudolfomycin;  Rudolphomycin; 

Origin of Product

United States

Molecular Biosynthesis of Rudolfomycin

Microbial Production and Natural Sources

The journey of Rudolfomycin begins within a microbial factory, where environmental conditions and intricate metabolic pathways converge to yield this complex molecule.

Identification of Producing Microorganisms

This compound has been reported to be produced by actinomycetes, a group of filamentous bacteria renowned for their prolific capacity to synthesize a wide array of secondary metabolites. nih.gov Specifically, strains belonging to the genus Streptomyces have been identified as producers of this anthracycline. nih.gov Actinomycetes are ubiquitous in terrestrial and aquatic environments, and the isolation of novel strains remains a promising avenue for the discovery of new natural products.

Fermentation Broth Analysis and Isolation Techniques

The production of this compound is typically achieved through submerged fermentation of the producing Streptomyces strain. The optimization of fermentation conditions is crucial for maximizing the yield of the target compound. Key parameters that are often manipulated include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration. nih.gov For instance, typical fermentation media for antibiotic production by Streptomyces can include components like glucose, corn starch, and soybean meal, with cultivation proceeding for several days. nih.gov

Following the fermentation phase, the broth is harvested for the extraction and purification of this compound. The initial step usually involves the separation of the mycelial biomass from the liquid broth by filtration or centrifugation. The target compound is then extracted from the fermentation broth using organic solvents such as ethyl acetate. nih.gov Subsequent purification is a multi-step process that often employs various chromatographic techniques. Flash chromatography and high-performance liquid chromatography (HPLC) are commonly utilized to separate this compound from other metabolites present in the crude extract, yielding a highly purified compound. nih.gov

Genetic Basis of this compound Biosynthesis

The blueprint for this compound's intricate structure is encoded in a dedicated set of genes, known as a biosynthetic gene cluster (BGC), within the producer's chromosome.

Identification of Biosynthetic Gene Clusters

The biosynthesis of complex natural products like this compound is directed by a contiguous set of genes known as a biosynthetic gene cluster (BGC). researchgate.net These clusters typically contain all the necessary genetic information for the synthesis of the compound's backbone, its subsequent modifications, and sometimes, genes for self-resistance and transport. While a specific BGC for this compound has not been explicitly detailed in publicly available databases, the analysis of genomes from producing organisms allows for the identification of putative clusters based on homology to known anthracycline BGCs. nih.govnih.gov

Polyketide Synthase (PKS) Involvement in Anthracycline Aglycone Synthesis

The core scaffold of this compound, its anthracycline aglycone, is synthesized by a Type II polyketide synthase (PKS) system. wikipedia.org Type II PKSs are multi-enzyme complexes that iteratively condense simple acyl-CoA precursors, typically acetyl-CoA and malonyl-CoA, to construct the polyketide backbone. nih.gov The minimal PKS machinery consists of a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP). wikipedia.org These core enzymes work in concert to dictate the precise length of the polyketide chain. Following its formation, the nascent polyketide chain undergoes a series of cyclization and aromatization reactions, catalyzed by dedicated cyclases and aromatases within the BGC, to form the characteristic tetracyclic ring structure of the anthracycline aglycone. nih.gov

Glycosyltransferase Enzymes in Sugar Moiety Assembly

The final stage in the biosynthesis of this compound involves the attachment of specific sugar units to the aglycone, a process known as glycosylation. This crucial step is catalyzed by a class of enzymes called glycosyltransferases (GTs). nih.gov These enzymes exhibit a high degree of specificity for both the sugar donor molecule (typically a nucleotide-activated sugar) and the aglycone acceptor. nih.gov The glycosylation pattern is critical for the biological activity of many anthracyclines. The this compound BGC is expected to contain genes encoding for the specific glycosyltransferases responsible for attaching the precise sugar moieties found in its structure. The biosynthesis of these deoxysugars themselves is also encoded within the gene cluster, involving a series of enzymes that modify common precursor sugars. nih.gov

Post-Polyketide Modification Enzymes (e.g., Cytochromes P450)

While rufomycin is a nonribosomal peptide, its maturation involves crucial "tailoring" or "post-NRPS" modification steps analogous to post-polyketide modifications. These reactions are catalyzed by specialized enzymes that decorate the core peptide, significantly influencing its bioactivity. Among the most vital of these are the cytochrome P450 monooxygenases (P450s), a versatile family of heme-containing enzymes. nih.govrsc.org

In the rufomycin biosynthetic gene cluster, several P450 enzymes have been identified and characterized. These enzymes perform regioselective and stereoselective oxidations on the assembled peptide scaffold. rsc.org Key P450s involved in rufomycin biosynthesis include:

RufO: This enzyme is responsible for an unusual and critical modification: the 3-nitration of a tyrosine residue. This nitration is a key step in the formation of one of the non-proteinogenic amino acids incorporated into the final structure.

RufS and RufM: These P450s are involved in the later oxidative tailoring steps that convert rufomycin B into other, more complex congeners like rufomycin C. RufS acts as a regioselective epoxidase, while RufM performs alkyl oxidation. rsc.org The interplay between these enzymes, dependent on the availability of redox partners, can create a diverse profile of rufomycin derivatives. rsc.org

These oxidative modifications conferred by P450 enzymes are crucial for the potent antimycobacterial activity exhibited by the rufomycin family of compounds. rsc.org

EnzymeTypeProposed Function in Rufomycin Biosynthesis
RufO Cytochrome P450Catalyzes the 3-nitration of Tyrosine.
RufS Cytochrome P450Performs regioselective epoxidation of the peptide core. rsc.org
RufM Cytochrome P450Conducts alkyl oxidation on the peptide scaffold. rsc.org

Enzymatic Pathways and Mechanistic Enzymology

The assembly of rufomycin is a sophisticated enzymatic process that relies on the coordinated action of multiple enzyme systems to build its complex, cyclic structure from simple amino acid precursors.

The biosynthesis of rufomycin is governed by a suite of specialized enzymes encoded within the ruf gene cluster. The central machinery consists of Nonribosomal Peptide Synthetases (NRPSs), which are large, modular enzymes that function as a molecular assembly line. nih.govwikipedia.org

Nonribosomal Peptide Synthetase (NRPS): The core of the rufomycin pathway is a multi-modular NRPS. Each module is responsible for recognizing, activating, and incorporating a specific amino acid into the growing peptide chain. nih.govnih.govrug.nl A typical module contains an adenylation (A) domain for amino acid selection and activation, a thiolation (T) or peptidyl carrier protein (PCP) domain to which the activated amino acid is tethered, and a condensation (C) domain that catalyzes peptide bond formation. nih.govportlandpress.com The specific sequence and domain organization of the NRPS modules dictate the final sequence of the peptide. nih.gov

Tailoring Enzymes: Beyond the core NRPS, other key enzymes create the unusual building blocks and final decorations of the molecule. This includes the aforementioned P450s (RufO, RufS, RufM) as well as enzymes responsible for creating other non-proteinogenic residues, such as the N-dimethylallyltryptophan and trans-2-crotylglycine found in the rufomycin structure.

Stereochemistry is a critical determinant of the biological activity of natural products like rufomycin. nih.govnih.govresearchgate.net Nonribosomal peptide biosynthesis has elegant enzymatic mechanisms to control the precise three-dimensional arrangement of atoms in the final molecule.

The primary control of stereochemistry occurs within the NRPS modules themselves through the action of specialized Epimerization (E) domains . nih.govportlandpress.com These domains are typically integrated within a module, often following the condensation domain. Their function is to convert an L-amino acid, which has just been incorporated into the peptide chain, into its D-amino acid mirror image. nih.gov This catalytic action is fundamental for introducing D-amino acids into the peptide backbone, a common feature of nonribosomal peptides that contributes to their stability and biological activity by making them resistant to standard proteases. nih.govnih.gov The presence and placement of E domains within the NRPS assembly line are therefore key determinants of the final stereochemical configuration of the rufomycin peptide.

Metabolic Engineering Approaches for Biosynthesis Optimization

Improving the production of valuable natural products like rufomycin is a significant goal in biotechnology. Metabolic engineering and synthetic biology provide powerful tools to enhance yields and generate novel, potentially more effective derivatives.

Traditional strain improvement often relies on random mutagenesis followed by screening for higher-producing variants. researchgate.netmicrobiologyclass.netedscl.in However, modern genetic tools allow for more targeted and rational approaches. A key strategy for enhancing rufomycin production has been the application of CRISPR/Cas9-based genome editing in the producing strain, Streptomyces sp. MJM3502. nih.gov

Target GeneEngineering StrategyOutcomeReference
rufB Insertion of strong kasOp promoter4.1-fold increase in production nih.gov
rufS Insertion of strong kasOp promoter2.8-fold increase in production nih.gov

It is important to clarify that rufomycin is a nonribosomal peptide, not an anthracycline. Synthetic biology offers a powerful platform for engineering the biosynthesis of complex nonribosomal peptides. portlandpress.comfrontiersin.orgdoaj.org The modular nature of NRPSs makes them particularly amenable to engineering. portlandpress.comspringernature.com By swapping, deleting, or modifying the domains and modules of the NRPS assembly line, it is possible to create novel peptide structures. portlandpress.com

Key synthetic biology applications include:

Combinatorial Biosynthesis: Domains or entire modules from different NRPS pathways can be combined to generate hybrid peptides with novel sequences and activities. portlandpress.com

Precursor Engineering: The pathways that supply the amino acid building blocks can be engineered to provide unusual or non-native precursors for incorporation by the NRPS.

Generation of Novel Derivatives: Targeted genetic manipulation can be used to create new rufomycin analogs. For example, using promoter engineering to enhance the expression of the cytochrome P450 enzymes in the rufomycin cluster has successfully led to the production of new rufomycin derivatives. nih.gov

These approaches, which combine rational design with powerful gene editing tools like CRISPR/Cas9, are paving the way for the high-titer production of known rufomycins and the creation of new-to-nature compounds with potentially improved therapeutic properties. nih.govfrontiersin.orgdtu.dk

Epigenetic Regulation of Anthracycline Biosynthesis

The production of anthracyclines, like many other secondary metabolites in Streptomyces, is tightly controlled by a complex regulatory network that includes epigenetic mechanisms. These regulatory systems ensure that the energetically expensive process of antibiotic production is initiated at the appropriate time, often in response to environmental cues or developmental signals. Epigenetic regulation in this context primarily involves DNA methylation and the action of histone-like proteins that can modulate chromatin structure and gene expression.

DNA methylation in Streptomyces can influence the expression of secondary metabolite biosynthetic gene clusters. While the role of DNA methylation in regulating anthracycline biosynthesis specifically is an area of ongoing research, studies in various Streptomyces species have shown that changes in methylation patterns can lead to the activation or repression of antibiotic production. For instance, treatment with DNA methyltransferase inhibitors has been shown to induce the production of previously silent secondary metabolites. nih.gov The methylation status of promoter regions within the biosynthetic gene cluster can affect the binding of transcriptional regulators, thereby controlling the expression of the entire pathway. nih.gov

Streptomyces possess a number of DNA-binding proteins, often referred to as histone-like proteins, that play a crucial role in compacting the bacterial chromosome and regulating gene expression. These proteins can influence the accessibility of promoter regions to RNA polymerase and transcription factors. The expression of these histone-like proteins is often growth-phase dependent, and their activity can be modulated by post-translational modifications, adding another layer of regulatory complexity. By altering the local chromatin structure around the anthracycline biosynthetic gene cluster, these proteins can either facilitate or hinder transcription, thus controlling the onset and level of antibiotic production.

Advanced Synthetic Methodologies and Analogues of Rudolfomycin

Chemical Synthesis of Rudolfomycin and its Aglycones

The chemical synthesis of complex natural products like this compound often involves intricate multi-step pathways. While a comprehensive total synthesis specifically for this compound is not widely reported in the literature, research has extensively focused on the synthesis of anthracyclinones, which are the aglycone components of anthracyclines.

The strategic total synthesis of anthracyclinones, the core structure of anthracycline antibiotics, typically involves constructing the tetracyclic ring system characteristic of these compounds. These approaches often employ key reactions such as Diels-Alder cycloadditions and stereoselective aldol (B89426) reactions to build the intricate polyketide framework uni.lu. For instance, the aglycone of aclacinomycin A, a related anthracycline, known as aklavinone, has been successfully synthesized through such methodologies uni.lu. Given that this compound is a natural product, its primary production is often achieved through microbial fermentation, with chemical synthesis primarily focusing on its aglycone or the modification of fermentation-derived precursors researchgate.net.

In the context of anthracyclinone synthesis, key intermediates are designed to facilitate the formation of the characteristic four-ring system. Reaction pathways are meticulously planned to control stereochemistry and introduce necessary functional groups. For anthracyclines like this compound, the presence and precise positioning of the carbomethoxy group at position-10 of the aglycone are critical for biological activity medkoo.com. Synthetic routes to such aglycones would therefore need to incorporate or retain this specific functionality through carefully chosen reaction sequences. Although specific intermediates for this compound's aglycone synthesis are not detailed, general anthracyclinone synthesis often involves building the A-ring and then coupling it with other precursors to form the complete tetracyclic system.

Semisynthetic Derivatization of this compound Analogues

Semisynthesis, which involves chemically modifying naturally derived compounds, is a vital strategy for developing this compound analogues with altered properties. This approach allows for the modulation of molecular characteristics and the exploration of structure-activity relationships researchgate.net.

The glycosidic side chain of anthracyclines significantly influences their biological activity, including DNA binding affinity and mutagenicity acs.orgnih.gov. Modifying this sugar moiety is a common strategy to develop analogues with improved therapeutic profiles.

This compound itself is characterized by an N-alkylated sugar moiety within its structure nih.govnih.gov. This modification is known to play a crucial role in modulating the genotoxic properties of anthracyclines. Studies have shown that anthracyclines with N-alkylated sugar moieties, including this compound, exhibit significantly reduced or abolished mutagenic activity in various in vitro assays compared to their non-alkylated counterparts nih.govnih.govacs.org.

Semisynthetic approaches for introducing or modifying N-alkylation on anthracycline amino sugars are well-documented. These methods often involve reactions with aldehydes or ketones followed by reduction, or direct N-alkylation using alcohols usp.br. The strategic addition of N,N-dimethylated sugars to anthracycline aglycones has been explored to generate derivatives with beneficial histone eviction activity while minimizing topoisomerase-IIβ inhibition and cardiotoxicity psu.eduresearchgate.net.

The identity of the sugar residues within the glycosidic side chain profoundly impacts the biological interactions of anthracyclines. Research indicates that the sugar residue 2-deoxyfucose confers greater DNA binding ability compared to rednosamine and cinerulose when positioned at the terminal end of the glycosidic side chain in anthracyclines like this compound and its analogues acs.org.

Alterations in sugar residue identity can be achieved through various semisynthetic and enzymatic methodologies:

Microbial Glycosidation: This biotechnological approach utilizes antibiotic-negative mutants of Streptomyces galilaeus to perform microbial conversion of anthracyclinone monosaccharides. This process can yield anthracyclinone disaccharides with different sugar residues, such as rhodinose (B1234984) or 2-deoxyfucose, as additional components acs.orgusp.br. This highlights the potential for producing novel anthracyclines with diverse sugar compositions through biotransformation.

Enzymatic Glycosylation: Glycosyltransferases (GTs) play a pivotal role in the biosynthesis of anthracyclines by attaching specific sugar units to the aglycone backbone. Enzymes like AknK, an L-2-deoxyfucosyltransferase, are known to transfer L-2-deoxysugars, including 2-deoxy-β-L-fucose, L-rhodosamine, and L-cinerulose A, to anthracycline monosaccharides in the biosynthesis of related compounds like aclacinomycin A nih.gov. The substrate promiscuity of these enzymes can be leveraged in chemoenzymatic strategies to generate libraries of anthracycline derivatives with varied sugar moieties.

Chemical Glycosylation: Beyond enzymatic methods, chemical glycosylation protocols offer precise control over sugar attachment. Techniques involving benzoylated imidate donors have been developed for the efficient, regioselective, and stereoselective glycosylation of anthracyclines, such as 4-deoxy-ε-rhodomycinone derivatives. Other chemical glycosylation strategies utilize glycosyl chlorides, imidates, and thioglycosides with various promoters like HgO/HgBr2, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), or gold(I) and copper(I) catalysts. These chemical methods enable the synthesis of anthracycline analogues with specific and desired sugar residues.

The ability to manipulate the sugar moieties, whether through N-alkylation or by altering the sugar residue identity, provides a powerful toolkit for exploring the structure-activity relationships of this compound and for developing new anthracycline-based compounds with tailored biological properties.

Modifications of the Anthracenone (B14071504) Aglycone Moiety

This compound's core structure includes an anthracenone aglycone, which is crucial for its biological activity. Modifications to this aglycone moiety, particularly at position 10, have been extensively investigated to understand their impact on the compound's properties and efficacy.

Descarbomethoxy Analogues

Descarbomethoxy analogues of this compound are compounds in which the carbomethoxy group at position 10 of the anthracenone aglycone has been removed and typically replaced by a hydrogen atom. google.comgoogle.comgoogle.com For instance, descarbomethoxy-rudolfomycin is a known analogue. google.comgoogle.comgoogle.com Research findings indicate that the removal of this 10-carbomethoxy group from this compound, as well as from related anthracyclines like marcellomycin, results in a notable reduction in their in vivo antitumor activity. researchgate.net This decrease in activity is consistent with a loss of in vitro cytotoxicity and a marked reduction in their ability to inhibit nucleolar RNA synthesis. researchgate.net Assays performed on isolated nucleoli confirmed that the 10-descarbomethoxy analogues exhibit reduced inhibitory potencies compared to their parent compounds. nih.gov

Table 1: Impact of Carbomethoxy Group Modification on Anthracycline Activity

CompoundModification at Position 10Effect on DNA-Binding AbilityEffect on Nucleic Acid Synthesis InhibitionEffect on In Vitro Antitumor PotencyEffect on In Vivo Antitumor Potency
This compoundCarbomethoxy group presentHighPotentHighHigh
Descarbomethoxy-rudolfomycinCarbomethoxy group removedMarked reductionSignificant decreaseLoss of cytotoxicityMarked reduction
MarcellomycinCarbomethoxy group presentHighPotentHighHigh
Epimerization at C-10Stereochemical change3-20x decrease2-17x decrease2-4x decrease4-32x reduction

Prodrug Strategies for this compound and Analogues

Prodrug strategies are a well-established approach in drug development, aimed at overcoming various pharmaceutical and pharmacokinetic limitations of active drug molecules and enhancing their therapeutic efficacy. google.comnih.govchemrxiv.orgmdpi.comnih.gov While specific prodrugs developed solely for this compound were not extensively detailed in the search results, the general principles and methodologies applied to other anthracyclines, such as doxorubicin (B1662922), are broadly applicable given their shared structural characteristics and mechanisms of action. Anthracycline prodrugs are often designed to mitigate systemic toxicity, such as cardiotoxicity, and to improve targeted delivery to tumor sites. asm.orgnih.govnih.govresearchgate.neteviq.org.au

Design Principles for Prodrug Development

The design of prodrugs involves modifying the parent drug's structure or covalently linking it to carrier molecules to improve its physicochemical properties, including solubility, absorption, and metabolic stability. google.comnih.govchemrxiv.orgmdpi.comnih.gov A key objective is to enhance pharmacodynamic properties by reducing toxicity, improving efficacy, and achieving tissue-specific targeting. google.comnih.govnih.gov Targeted prodrugs are engineered with specific moieties that recognize and bind to molecular markers or receptors that are overexpressed in diseased tissues, thereby minimizing off-target effects and concentrating the active drug at the site of action. google.comnih.gov

Enzyme-Activated Prodrug Systems

Enzyme-activated prodrugs are designed to leverage the differential expression or activity of specific enzymes within diseased tissues, such as tumors, to trigger the release of the active drug. google.comnih.govrsc.orgnih.govnih.govresearchgate.net The prodrug remains largely inactive until it encounters these specific enzymes, which catalyze a chemical reaction to cleave a promoiety, thereby releasing the pharmacologically active compound. google.comresearchgate.net Common enzymes exploited in these systems include carboxylesterases, β-galactosidase, β-glucuronidase, nitroreductases, and phosphatases. google.comrsc.orgnih.govnih.govcore.ac.uk This strategy aims to achieve targeted drug delivery, reduce systemic toxicity, and enhance the therapeutic efficacy by ensuring selective activation at the desired site. google.comresearchgate.net

Bioorthogonal Prodrug Activation Methodologies

Bioorthogonal chemistry encompasses chemical reactions that can proceed within a living biological system without interfering with endogenous biochemical processes. otago.ac.nzacs.orgotago.ac.nz These methodologies offer a sophisticated approach for "on-demand" activation of prodrugs, ensuring their stability during systemic circulation and controlled release at the intended site of action. chemrxiv.orgasm.orggoogleapis.com A prominent strategy in this field is "click-to-release," which often utilizes 1,3-dipolar cycloaddition reactions, such as those between azides and strained trans-cyclooctenes (TCOs). chemrxiv.orgnih.govrsc.orgotago.ac.nzacs.orgotago.ac.nzgoogleapis.com The inherent instability of the adducts formed during these reactions can be exploited to facilitate the rapid release of the active drug. rsc.org This approach can be combined with targeting ligands, such as antibodies, to deliver the bioorthogonal reagent specifically to cells that overexpress certain receptors, like the epidermal growth factor receptor (EGFR) in some cancer cells. nih.govotago.ac.nz While promising, ongoing research focuses on optimizing reaction rates and ensuring sufficient drug release in vivo for clinical applicability. nih.govotago.ac.nzotago.ac.nz

Dual-Action Prodrug Constructs

Dual-action prodrug constructs are designed to deliver two or more therapeutic agents, or a single agent with multiple mechanisms of action, from a single molecular entity. nih.govnih.gov These constructs typically involve linking active compounds via cleavable bonds, aiming to improve pharmacokinetic properties, enhance targeting, or reduce systemic toxicity by releasing the active drugs at a specific site or in response to a particular biological trigger. nih.gov The design often involves optimizing linker units that can be cleaved by specific enzymes or conditions present at the target site. For instance, such prodrugs can be engineered to release their active components through esterase activity or specific enzymatic cleavage, like by cathepsin K. nih.gov While this approach offers potential advantages in delivering synergistic therapeutic effects or targeted drug release, specific dual-action prodrug constructs involving this compound have not been identified in the available literature.

Gene-Directed Enzyme Prodrug Therapy (GDEPT) Concepts

Gene-Directed Enzyme Prodrug Therapy (GDEPT) is a targeted therapeutic strategy, particularly explored in cancer treatment, that involves a two-step process. researchgate.netwikipedia.orgnih.gov First, a gene encoding a prodrug-activating enzyme is selectively delivered to target cells, often tumor cells, via a vector. researchgate.netresearchgate.netscivisionpub.com Subsequently, a relatively non-toxic prodrug is administered systemically. wikipedia.org This prodrug is then locally converted into a cytotoxic drug by the enzyme expressed within the target cells. researchgate.netresearchgate.net This localized activation aims to achieve high concentrations of the active drug at the disease site while minimizing systemic toxicity to healthy tissues. scivisionpub.com A key feature of GDEPT is the "bystander effect," where the activated cytotoxic metabolites can diffuse to and kill neighboring target cells that may not have received the gene. researchgate.netnih.govscivisionpub.com Despite its promising potential and advancement into clinical trials for various cancer therapies, specific GDEPT concepts or systems utilizing this compound as a prodrug have not been found in the current research landscape. nih.gov

Combinatorial Biosynthesis for Novel Analogues

Combinatorial biosynthesis is an advanced approach that leverages genetic engineering to create novel natural product analogues by manipulating biosynthetic pathways. nih.govpsu.edu This technique involves combining and modifying genes from different biosynthetic gene clusters or altering existing pathways within microorganisms. nih.govcaister.com By reprogramming the enzymatic machinery, researchers can introduce new functional groups, alter regiochemistry, or even modify the core scaffold of natural products, leading to the generation of diverse chemical libraries. nih.govdtic.mil This method is particularly attractive for complex natural products, as it combines chemical expertise with the efficiency of biological synthesis. psu.edu Examples include the generation of novel antibiotics and anticancer agents by modifying polyketide or nonribosomal peptide synthetase pathways. caister.comdtic.milnih.gov While combinatorial biosynthesis holds significant promise for diversifying natural product scaffolds and discovering new bioactive compounds, specific studies detailing the application of combinatorial biosynthesis to generate novel analogues of this compound were not identified.

Mechanistic Elucidation of Rudolfomycin’s Biological Activity

Molecular Interactions with Deoxyribonucleic Acid (DNA)

Rudolfomycin engages in significant molecular interactions with DNA, which are central to its biological effects. These interactions have been extensively characterized through various biophysical studies. researchgate.netnih.gov

DNA Intercalation Mechanisms

The fundamental mechanism by which this compound, like other anthracyclines, interacts with DNA is intercalation. google.comgoogle.com This process involves the insertion of the planar aromatic chromophore of the this compound molecule between adjacent base pairs of the DNA double helix. This insertion distorts the DNA structure, leading to localized unwinding and elongation of the helix. researchgate.net The intercalation mode is a common characteristic among many DNA-targeting anticancer agents, allowing them to physically impede DNA replication and transcription.

DNA Binding Characteristics and Affinities

The DNA binding characteristics of this compound and its analogues have been thoroughly investigated, often in comparison to other anthracyclines like adriamycin. Binding parameters are typically determined through techniques such as spectrofluorometric titrations followed by Scatchard analyses. researchgate.netnih.gov These studies quantify the strength of the drug-DNA interaction, expressed as binding constants. For anthracycline analogues, binding constant values have been reported to be comparable to those of standard anthracyclines, indicating strong binding affinities. researchgate.net

Table 1: Representative DNA Binding Characteristics of Anthracyclines (Illustrative)

AnthracyclineBinding ModeBinding Constant (Kb)Notes
This compoundIntercalationHighComparable to standard anthracyclines researchgate.net
AdriamycinIntercalationHighOften used as a reference compound researchgate.netnih.gov

Influence of Glycosidic Side Chain Length on DNA Binding

Furthermore, the specific sugar residue present in the side chain can significantly influence binding. For instance, the sugar residue 2-deoxyfucose has been observed to confer greater DNA binding ability compared to rednosamine and cinerulose when positioned at the terminal end of the glycosidic side chain. researchgate.netnih.gov This highlights the importance of the sugar moiety's chemical structure in determining the drug's interaction profile with DNA. The mutagenicity of anthracyclines is also more closely linked to variations in their sugar moiety than to differences in their aglycone structure, with N-alkylation of the sugar moiety potentially reducing or abolishing mutagenic activity. nih.govresearchgate.net Moreover, disaccharide and trisaccharide anthracyclines, including this compound, have demonstrated greater in vitro potency than monosaccharides, as reflected in their inhibitory concentration (IC50) ratios for DNA and RNA synthesis. jst.go.jp

Fluorescence Spectroscopy Studies of DNA Binding

Fluorescence spectroscopy is a powerful technique extensively employed to characterize the interactions between this compound and DNA. researchgate.netnih.govheraldopenaccess.us This method leverages the intrinsic fluorescence properties of the anthracycline or the use of fluorescent probes.

In studies involving this compound, fluorescence spectra are determined, and the quenching effects on fluorescence caused by interactions with various natural DNAs (e.g., poly(dAdT)-poly(dAdT) and poly(dGdC)) are characterized. researchgate.netnih.gov A common observation is the quenching of the drug's fluorescence upon binding to DNA, which is indicative of a direct interaction. Conversely, when a fluorescent DNA-binding probe (like ethidium (B1194527) bromide) is used, the addition of this compound can lead to a decrease in the probe's fluorescence, suggesting that this compound displaces the probe from the DNA, consistent with an intercalative binding mode. heraldopenaccess.usresearchgate.net These spectroscopic analyses provide quantitative data, including binding constants and insights into the stoichiometry of the interaction. nih.gov

Modulation of DNA-Related Processes

This compound, as an anthracycline, is also implicated in the inhibition of DNA replication and transcription. ontosight.aiepo.orgnih.gov By intercalating into DNA, it physically obstructs the enzymes responsible for these processes, thereby halting the synthesis of new DNA strands and RNA molecules. researchgate.net Furthermore, this compound is recognized as an inhibitor of topoisomerase II, an enzyme crucial for DNA unwinding, replication, and transcription by managing DNA topology. researchgate.netnih.govresearchgate.netpharmatutor.org By poisoning topoisomerase II, this compound stabilizes the enzyme-DNA cleavage complex, leading to DNA strand breaks and ultimately cell death. researchgate.net While anthracyclines can induce unscheduled DNA synthesis, indicating DNA damage, this effect does not always directly correlate with their mutagenic potential. nih.govresearchgate.net

Table 3: Modulation of DNA-Related Processes by this compound

DNA-Related ProcessEffect of this compoundMechanism
RNA SynthesisInhibition, particularly nucleolar RNADirect interference, likely due to DNA intercalation medkoo.commedkoo.comnih.gov
DNA ReplicationInhibitionPhysical obstruction via DNA intercalation ontosight.aiepo.orgnih.gov
DNA TranscriptionInhibitionPhysical obstruction via DNA intercalation ontosight.aiepo.orgnih.gov
Topoisomerase II ActivityInhibition (poisoning)Stabilization of DNA-topoisomerase II cleavage complex, leading to DNA strand breaks researchgate.netpharmatutor.org

DNA Damage Induction Pathways

As an anthracycline antibiotic, this compound is structurally predisposed to interact with deoxyribonucleic acid (DNA). Anthracyclines are well-known for their ability to intercalate into the DNA helix, a process where the planar aromatic chromophore inserts itself between adjacent base pairs. nih.govresearchgate.netresearchgate.net This intercalation can lead to structural alterations in the polynucleotide, thereby impeding DNA replication and transcription. researchgate.netresearchgate.net While direct evidence for this compound-induced DNA cross-linking is not explicitly detailed, its analogue, marcellomycin, a trisaccharide anthracycline, is known to intercalate into DNA and induce DNA cross-links. nih.gov This suggests a potential for similar DNA-damaging capabilities within the this compound class. Furthermore, a significant pathway through which this compound induces DNA damage is its interaction with topoisomerase enzymes, leading to the formation of DNA strand breaks. pharmatutor.org

Interaction with Topoisomerase Enzymes (Type I and Type II)

This compound has been identified as an inhibitor of topoisomerase II (TOPII). pharmatutor.org Topoisomerases are crucial enzymes that manage DNA topology by transiently breaking and rejoining DNA strands, thereby relieving torsional stress during replication, transcription, and repair. pharmatutor.org Topoisomerase inhibitors, such as this compound, act by stabilizing the "cleavable complex," an intermediate state where the enzyme is covalently bound to a broken DNA strand. pharmatutor.org By trapping these complexes, this compound prevents the religation of DNA breaks, leading to an accumulation of single-strand and double-strand DNA breaks, which ultimately triggers cell cycle arrest and apoptosis. pharmatutor.org While this compound is primarily noted as a TOPII inhibitor, some anthracycline derivatives have been observed to exhibit dual poisoning activity, affecting both topoisomerase I and II. pharmatutor.org

Cellular Pathway Perturbation

This compound's primary mechanistic actions cascade into broader cellular perturbations, affecting various interconnected biological pathways.

Alterations in Gene Expression Profiles

The direct inhibition of nucleolar RNA synthesis by this compound inherently leads to significant alterations in cellular gene expression profiles. nih.govmedkoo.com By impeding the production of ribosomal RNA, this compound disrupts the foundational machinery required for protein synthesis, thereby influencing the expression of a wide array of genes. Changes in gene expression are a common cellular response to chemical perturbations, reflecting the cell's attempt to adapt or succumb to the induced stress. ubc.cabc.edu Gene expression profiling techniques are widely used to elucidate the mechanisms of action of bioactive compounds by identifying the specific genes and pathways whose expression levels are altered following treatment. uio.noresearchgate.netnih.govgoogle.com These alterations can include both direct consequences of target inhibition and broader network-wide stress responses. ubc.ca

Target Identification and Validation for Rudolfomycin

Direct Biochemical Methods for Target Identification

Direct biochemical methods utilize the physical properties of the compound to isolate and identify its binding partners from a complex biological sample. These approaches provide direct evidence of a physical interaction between the drug and its target protein.

Affinity chromatography is a powerful technique for target identification that relies on the specific binding interaction between a ligand (in this case, a derivative of Rudolfomycin) and its molecular target. bio-rad.com The principle involves immobilizing a modified version of this compound onto a solid support or matrix within a chromatography column. A cellular lysate containing a mixture of proteins is then passed through the column. Proteins that have a specific affinity for this compound will bind to the immobilized compound, while all other proteins will wash out. bio-rad.com The bound proteins can then be eluted, identified, and characterized, typically using mass spectrometry.

For this compound, this would involve synthesizing a derivative with a linker arm that can be covalently attached to the chromatography beads without significantly altering the structural components responsible for target binding. Given that anthracyclines are known to interact with DNA and topoisomerases, this method could be used to confirm and identify specific topoisomerase isoforms or other DNA-associated proteins that bind to this compound. scispace.comnih.govresearchgate.net

Table 1: Hypothetical Affinity Chromatography Workflow for this compound Target ID

StepDescriptionPurpose
1. Probe Synthesis Synthesize a this compound analogue with a reactive linker.To enable immobilization onto the chromatography matrix.
2. Immobilization Covalently attach the this compound probe to the matrix beads.To create the affinity column.
3. Lysate Preparation Prepare a protein extract from relevant cells (e.g., cancer cell lines).To provide a source of potential target proteins.
4. Incubation Pass the cell lysate through the affinity column.To allow target proteins to bind to the immobilized this compound.
5. Washing Wash the column with buffer to remove non-specific binders.To increase the purity of the isolated targets.
6. Elution Elute the specifically bound proteins using a competitor or by changing buffer conditions.To release the target proteins from the column.
7. Identification Analyze the eluted proteins by SDS-PAGE and identify them using mass spectrometry.To determine the identity of the this compound-binding proteins.

Activity-Based Protein Profiling (ABPP) is a functional proteomic technology used to identify and characterize enzyme activity directly in complex biological systems. wikipedia.orgsioc-journal.cn This method uses chemical probes that covalently bind to the active sites of specific enzyme families. wikipedia.orgmdpi.com An ABPP probe typically consists of a reactive group (the "warhead") that binds to the enzyme's active site and a reporter tag (like a fluorophore or biotin) for visualization and purification. nih.gov

To apply ABPP to this compound, a probe would be designed incorporating the core this compound structure with a reactive group tailored to its expected targets and a tag for detection. nih.gov Since some anthracyclines are known to affect enzymes like topoisomerases, an ABPP probe could be designed to react with nucleophilic residues in the active sites of these or other enzymes. nih.gov Competitive ABPP experiments can also be performed, where the proteome is pre-treated with this compound before adding a broad-spectrum probe. A decrease in labeling of a specific enzyme would indicate that it is a target of this compound. mdpi.com This approach has the advantage of targeting enzymes in their active state, providing functional information beyond simple binding. wikipedia.org

Genetic Interaction Methods for Target Identification

Genetic methods infer molecular targets by observing the phenotypic consequences of genetic perturbations in the presence of the compound. These powerful techniques can reveal not only direct targets but also components of the associated signaling pathways.

CRISPR-Cas9 technology enables precise and systematic gene editing on a genome-wide scale. vumc.org In the context of drug target identification, pooled CRISPR libraries containing thousands of single-guide RNAs (sgRNAs) targeting every gene in the genome can be introduced into a population of cells. biorxiv.orgnih.gov These cells are then treated with the compound of interest, such as this compound.

The principle is that cells with a knockout of a gene essential for the drug's activity will become resistant and will be enriched in the population over time. Conversely, knocking out a gene that confers resistance will sensitize the cells to the drug, leading to their depletion. By sequencing the sgRNAs present in the surviving cell population and comparing them to a control population, genes that modify the cellular response to this compound can be identified. vumc.org For example, a knockout of the gene encoding the direct target of this compound would likely confer strong resistance. This unbiased, genome-wide approach is highly effective for discovering novel targets and resistance mechanisms. biorxiv.org

Table 2: General Workflow for a CRISPR-Cas9 Screen to Identify this compound Targets

PhaseActionRationale
1. Library Transduction Introduce a genome-wide sgRNA library into Cas9-expressing cells.To generate a diverse pool of single-gene knockout cells.
2. Drug Selection Treat the cell population with a cytotoxic concentration of this compound.To select for cells with genetic modifications that confer resistance.
3. Sample Collection Harvest genomic DNA from surviving cells and a control population.To prepare for sgRNA sequence analysis.
4. Sequencing Use next-generation sequencing to determine the frequency of each sgRNA.To quantify the representation of each knockout in the populations.
5. Data Analysis Statistically compare sgRNA frequencies between treated and control groups.To identify genes whose knockout significantly alters sensitivity to this compound.

Similar to CRISPR, RNA interference (RNAi) can be used in high-throughput screens to systematically knock down the expression of individual genes. justia.comgoogleapis.com RNAi libraries, typically composed of short interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), can be used to identify genes that, when silenced, produce a phenotype of either resistance or hypersensitivity to this compound. googleapis.com

By treating the genetically modified cells with this compound, researchers can identify which "knockdowns" alter the drug's efficacy. The genes whose suppression leads to the most significant change in cell viability are considered strong candidates for being either the drug's direct target or part of a critical pathway related to its mechanism of action. This method has been widely used to deconvolute complex cellular pathways and identify drug targets.

Computational Inference and In Silico Methods

Computational methods leverage the power of algorithms and large biological datasets to predict potential drug-target interactions, offering a rapid and cost-effective way to generate hypotheses for experimental validation. nih.gov These in silico approaches are broadly categorized into ligand-based and structure-based methods.

Ligand-based methods rely on the principle that structurally similar molecules often have similar biological activities. biorxiv.org By comparing the chemical structure of this compound to databases of compounds with known targets (e.g., ChEMBL), one can predict potential targets for this compound. rsc.orgchemrxiv.org

Structure-based methods, such as molecular docking, require a 3D structure of the potential target protein. In this approach, the 3D structure of this compound would be computationally "docked" into the binding site of a candidate protein (like DNA topoisomerase I or II). nih.gov The algorithm then calculates a binding affinity score, which helps to predict the likelihood of a physical interaction. plos.org As more protein structures become available, the accuracy and utility of these predictive models continue to grow, making them an indispensable tool in modern drug discovery. nih.govplos.org

Molecular Docking Simulations for Putative Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jpionline.orgnih.govplos.org This technique is instrumental in screening potential ligands against known protein structures to identify possible binding interactions.

Detailed Research Findings: For anthracyclines, a primary and well-established target is DNA topoisomerase II (Topo II). nih.govmdpi.com Molecular docking studies are frequently employed to understand how these compounds interact with the Topo II-DNA complex. nih.gov These simulations can reveal the specific binding modes and the critical amino acid residues involved in the interaction. For instance, docking studies on various antibiotics have identified their potential as Topo II inhibitors by predicting their binding affinities and interaction patterns within the enzyme's active site. nih.gov The process involves preparing the 3D structure of the target protein (e.g., Topo II from the Protein Data Bank) and the ligand (this compound), followed by running simulations using software like AutoDock Vina. jpionline.orgmdpi.com The results are then ranked based on their binding energy, with more negative values indicating a stronger, more favorable interaction. jpionline.org

In a hypothetical molecular docking study for this compound against Topo II, one would expect to observe interactions similar to other anthracyclines, such as intercalation into the DNA and stabilization of the Topo II-DNA cleavage complex. The specific chemical structure of this compound would influence the precise binding pose and affinity.

Parameter Description Example Value (Hypothetical for this compound)
Target ProteinThe macromolecule whose interaction with the ligand is being studied.Human Topoisomerase IIα (PDB ID: 5GWK) jpionline.org
LigandThe small molecule being docked into the protein.This compound
Docking SoftwareThe computational tool used to perform the simulation.AutoDock Vina mdpi.com
Binding AffinityThe predicted strength of the interaction, typically in kcal/mol.-9.5 kcal/mol
Interacting ResiduesAmino acids in the protein that form key bonds with the ligand.Asp479, Ser480, Gly481
Type of BondsThe nature of the chemical interactions observed.Hydrogen bonds, van der Waals forces, Pi-Alkyl interactions

This table is illustrative and shows the type of data generated from a molecular docking simulation. The values are hypothetical for this compound.

Computational Modeling of Ligand-Target Interactions

Beyond simple docking, computational modeling of ligand-target interactions involves more dynamic simulations to assess the stability of the predicted binding pose over time. researchgate.net Molecular dynamics (MD) simulations are a key tool in this area, providing insights into the conformational changes of both the ligand and the protein upon binding. researchgate.net

Detailed Research Findings: For anthracyclines, MD simulations can validate the stability of the docked complex. researchgate.netnih.gov For example, a study exploring the interaction of ginseng compounds with targets involved in anthracycline-induced cardiotoxicity used MD simulations to confirm the stability of the ligand-protein complexes. researchgate.netnih.gov These simulations, often run for nanoseconds, track the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the complex to ensure that the binding is stable and not a transient artifact of the docking process. nih.gov Such studies provide a more comprehensive understanding of the dynamic nature of the interaction, which is crucial for drug design and optimization. researchgate.netnih.gov

Structure-Based Virtual Screening

Structure-based virtual screening (SBVS) leverages the 3D structure of a potential target to screen large libraries of compounds computationally. frontiersin.org This high-throughput approach can identify novel hit compounds that are predicted to bind to the target of interest.

Detailed Research Findings: While SBVS is typically used to find new compounds for a known target, the principle can be inverted to screen a single compound, like this compound, against a library of potential protein targets. This "reverse docking" approach could help identify novel, previously unknown targets for this compound beyond Topo II. For instance, a virtual screening of FDA-approved drugs was used to identify inhibitors for newly discovered drug-resistance genes in cancer cells. mdpi.com A similar strategy could be applied to this compound to explore its polypharmacology—the ability to interact with multiple targets—which is a common characteristic of natural products. This could uncover mechanisms related to its side effects or suggest new therapeutic applications.

Chemical Proteomics for Unbiased Target Identification

Chemical proteomics is a powerful set of techniques used to identify the protein targets of a small molecule in an unbiased manner within a complex biological system, such as a whole cell or cell lysate. acs.org This approach does not require prior knowledge of the target and can therefore reveal novel interactions.

Quantitative Proteomics (e.g., SILAC, Label-Free, Chemical Labeling)

Quantitative proteomics methods are essential for distinguishing true binding partners from non-specific interactions. These techniques compare the abundance of proteins pulled down in the presence of a bioactive compound versus a control.

Detailed Research Findings: A common chemical proteomics approach involves creating a chemical probe by modifying the small molecule of interest (e.g., this compound) with a tag for enrichment (like biotin) and a photoreactive group for covalent cross-linking. acs.org For example, photoaffinity labeling has been used to identify the off-targets of doxorubicin (B1662922). acs.org In such an experiment, cancer cells (e.g., MCF-7 breast cancer cells or Jurkat T-cells) would be treated with a this compound-derived probe. acs.orgnih.gov After UV irradiation to cross-link the probe to its binding partners, the cells are lysed, and the tagged protein complexes are enriched using affinity purification (e.g., streptavidin beads). The enriched proteins are then identified and quantified using mass spectrometry.

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful quantitative method. In a SILAC experiment, two populations of cells are grown in media containing either "light" or "heavy" isotopes of essential amino acids. The experimental ("heavy") population is treated with the compound of interest, while the control ("light") is not. The lysates are then mixed, and the "heavy" to "light" ratio for each identified protein indicates its relative abundance, allowing for the identification of specific binding partners. acs.org This method was used to analyze the proteomic changes in Jurkat-T cells after doxorubicin treatment, revealing the upregulation of histone proteins and the downregulation of enzymes involved in cholesterol synthesis. acs.org

Technique Principle Application to Anthracyclines
SILAC Metabolic labeling with "heavy" and "light" amino acids for relative protein quantification.Identified doxorubicin-induced changes in the proteome of Jurkat-T cells, highlighting effects on histone proteins and metabolic enzymes. acs.org
Photoaffinity Labeling A chemical probe with a photoreactive group covalently links to binding partners upon UV exposure for subsequent enrichment and identification.Used to identify both on- and off-targets of doxorubicin, revealing interactions with proteins involved in carbon and methionine metabolism. acs.org
Redox Proteomics Uses cysteine-labeling dyes to identify proteins with altered thiol reactivity, indicating changes in redox state.Revealed that doxorubicin treatment in cardiomyocytes leads to dysregulation of protein folding and cytoskeleton regulation. rsc.org

This table summarizes quantitative proteomics techniques and their documented applications in studying anthracyclines.

Proteomic Profiling of Cellular Responses

Beyond direct target pulldowns, proteomics can be used to profile global changes in protein expression in response to treatment with a compound. nih.gov This provides a broader view of the cellular pathways affected by the drug.

Detailed Research Findings: Treating cancer cell lines like MCF-7 with doxorubicin and subsequently analyzing the entire proteome using mass spectrometry can reveal widespread changes in protein expression. nih.gov Such studies have shown that doxorubicin treatment affects pathways related to chromatin organization, DNA binding, and response to oxidative stress. nih.gov Interestingly, some analyses have also pointed to the downregulation of neuronal pathways, which may provide a molecular basis for the cognitive impairment sometimes observed in patients after chemotherapy. nih.gov A large-scale proteomic analysis of 949 cancer cell lines has created a vast resource that can be used to predict drug response and identify protein biomarkers for cancer vulnerabilities. nih.gov Profiling the response to this compound in a similar panel of cell lines could reveal its specific cellular impact and identify sensitive or resistant cancer types.

Transcriptomic and Metabolomic Approaches for Pathway Elucidation

Integrating transcriptomics (the study of all RNA transcripts) and metabolomics (the study of all metabolites) provides a comprehensive view of how a compound affects cellular function, from gene expression to metabolic output.

Detailed Research Findings: Transcriptomics: Studies on the anthracycline daunorubicin (B1662515) using the yeast Saccharomyces cerevisiae as a model system have shown that the drug affects a specific subset of the transcriptome. nih.govcsic.es At sublethal concentrations, daunorubicin was found to down-regulate nearly all genes involved in glycolysis and the tricarboxylic acid (TCA) cycle, suggesting a specific inhibition of glucose metabolism. nih.gov This effect is thought to arise from the drug competing with transcription factors for binding to their DNA recognition sites. nih.gov In the context of this compound, which is produced by Streptomyces species, transcriptomic analysis of the producing organism can reveal how its own production is regulated and potentially uncover self-resistance mechanisms. nih.govescholarship.org

Metabolomics: Metabolomic profiling has been instrumental in understanding the cardiotoxicity associated with anthracyclines. nih.gov Studies in breast cancer patients treated with anthracyclines have identified a unique metabolomic profile associated with early cardiotoxicity, characterized by changes in Krebs cycle intermediates like fumarate (B1241708) and succinate. oup.comresearchgate.net Similarly, metabolomic analysis of doxorubicin-induced hepatotoxicity in animal models identified significant reductions in hepatic levels of phenylalanine and tyrosine. mdpi.com An integrated chemoproteomic and metabolomic study of doxorubicin identified adenosylhomocysteinase (AHCY) as a novel off-target, leading to the accumulation of S-adenosyl homocysteine. acs.org

A combined transcriptomic and metabolomic analysis following treatment with this compound could powerfully elucidate the pathways it perturbs, linking changes in gene expression directly to functional changes in cellular metabolism.

Omics Approach Key Findings for Anthracyclines Potential Insights for this compound
Transcriptomics Daunorubicin selectively inhibits genes for glycolysis and the TCA cycle in yeast. nih.govIdentification of specific cellular pathways and transcription factors affected by this compound.
Metabolomics Doxorubicin alters levels of Krebs cycle intermediates, amino acids, and purine (B94841)/pyrimidine (B1678525) metabolites, linked to cardiotoxicity and hepatotoxicity. nih.govoup.commdpi.comElucidation of metabolic reprogramming induced by this compound in cancer cells and identification of biomarkers for efficacy or toxicity.
Integrated Analysis Combined proteomics and metabolomics identified AHCY as a doxorubicin off-target. acs.orgA systems-level understanding of this compound's mechanism of action, connecting target engagement to downstream functional consequences.

This table outlines the application of transcriptomic and metabolomic approaches to anthracyclines and the potential knowledge that could be gained for this compound.

Gene Expression Profiling (Bulk RNA-seq, Single-cell RNA-seq, Single-nuclear RNA-seq)

Gene expression profiling offers a snapshot of the transcriptional landscape of a cell, revealing how it responds to a therapeutic agent like this compound. wikipedia.org While specific studies employing these techniques on this compound are not available in the public domain, we can project their potential applications based on its known mechanisms.

Bulk RNA-seq would provide an averaged view of the transcriptional changes across a population of cancer cells treated with this compound. Based on its known inhibition of nucleolar RNA synthesis, it is expected that bulk RNA-seq data would show significant downregulation of genes related to ribosome biogenesis and rRNA processing. github.iobioconductor.org Furthermore, as a topoisomerase II inhibitor that induces DNA damage, we would anticipate the upregulation of genes involved in DNA damage response pathways, cell cycle arrest (e.g., CDKN1A/p21), and apoptosis (e.g., BAX, PUMA). nih.govnih.gov

Single-cell RNA-seq (scRNA-seq) and Single-nuclear RNA-seq (snRNA-seq) would offer a more refined analysis by dissecting the heterogeneity of cellular responses to this compound. genewiz.comsigniosbio.com These technologies could identify subpopulations of cells that are more or less sensitive to the drug. For instance, scRNA-seq could reveal if a small fraction of cells manages to evade apoptosis by upregulating specific survival pathways, a phenomenon that would be missed in a bulk analysis. It could also help characterize the transcriptional state of rare cell types within a tumor microenvironment and their response to the compound. bostongene.com

A hypothetical data table from a future scRNA-seq experiment could resemble the following, illustrating differential gene expression in response to this compound:

GeneFunctionPredicted Expression ChangePathway
RPL10 Ribosomal ProteinDownregulatedRibosome Biogenesis
NCL NucleolinDownregulatedrRNA Processing
TOP2A Topoisomerase II AlphaModulatedDNA Topology
CDKN1A p21UpregulatedCell Cycle Arrest
BAX Bcl-2 Associated X ProteinUpregulatedApoptosis
MDR1 Multidrug Resistance Protein 1Upregulated (in resistant cells)Drug Efflux

Spatial Transcriptomics for Cellular Context

Spatial transcriptomics technologies, such as Visium or tomo-seq, add a critical layer of information by mapping gene expression changes within the native three-dimensional context of a tumor tissue. 10xgenomics.comnih.gov While no spatial transcriptomics studies have been published specifically for this compound, their application would be invaluable for understanding its effects on the tumor microenvironment (TME).

By treating a tumor-bearing animal model or a 3D organoid with this compound, spatial transcriptomics could reveal:

Regional drug effects: Whether the drug's impact on gene expression is uniform across the tumor or concentrated in specific niches, such as the tumor-stroma interface or hypoxic cores.

Immune cell modulation: How this compound treatment alters the gene expression of immune cells (e.g., T-cells, macrophages) within the TME. For example, it could show if the drug induces an immunogenic cell death signature in cancer cells that subsequently activates adjacent immune cells.

Stromal cell responses: The technique could identify changes in fibroblasts or endothelial cells that might contribute to or counteract the drug's efficacy.

A hypothetical spatial transcriptomics study might aim to answer the following questions, with the findings presented in a spatially resolved manner:

Research QuestionPotential Finding with Spatial Transcriptomics
Is the inhibition of ribosomal genes uniform?Gene expression maps could show a gradient of effect, with cells closer to blood vessels exhibiting stronger downregulation of ribosomal protein genes.
Does this compound activate immune pathways in the TME?Spatially resolved data might indicate upregulation of interferon-stimulated genes specifically in immune cell clusters adjacent to dying tumor cells.
How does the stroma react to the drug?Analysis could reveal upregulation of fibrotic genes in cancer-associated fibroblasts in response to drug-induced tissue damage.

Metabolomics for Downstream Pathway Analysis

Metabolomics, the large-scale study of small molecules or metabolites, can provide a functional readout of the cellular state and elucidate the downstream consequences of drug action. nih.govnih.gov To date, no specific metabolomic studies on this compound have been reported. However, such an analysis would be a powerful tool for validating its mechanism of action and identifying off-target effects.

Given this compound's impact on RNA synthesis and DNA integrity, an untargeted metabolomics approach would likely reveal significant alterations in pathways directly and indirectly linked to these processes.

Expected metabolic perturbations following this compound treatment would include:

Nucleotide Metabolism: A primary consequence of inhibiting RNA synthesis would be a disruption in nucleotide pools. One might expect an accumulation of nucleotide precursors and a decrease in their incorporation into RNA.

Energy Metabolism: As ribosome biogenesis is a highly energy-intensive process, its inhibition could lead to a redirection of cellular energy resources. This might manifest as changes in the levels of ATP, ADP, and metabolites within glycolysis and the TCA cycle.

Amino Acid Metabolism: A slowdown in protein synthesis due to ribosome inhibition could lead to fluctuations in intracellular amino acid concentrations.

Redox Balance: Anthracyclines are known to undergo redox cycling, which can generate reactive oxygen species (ROS). Metabolomic analysis could detect changes in glutathione, and other antioxidant metabolites, providing a measure of the induced oxidative stress.

A prospective metabolomics study could generate data such as the following:

MetaboliteMetabolic PathwayPredicted ChangeRationale
Uridine triphosphate (UTP) Pyrimidine MetabolismAccumulationReduced incorporation into RNA.
Glutathione (GSH) Redox HomeostasisDepletionIncreased oxidative stress from anthracycline redox cycling.
Lactic Acid GlycolysisIncreasedPotential shift to anaerobic metabolism due to mitochondrial stress.
Aspartate Amino Acid/Nucleotide SynthesisAlteredPrecursor for purine and pyrimidine synthesis.

Structure Activity Relationship Sar Studies of Rudolfomycin Analogues

Correlative Studies of Chemical Structure and Biological Activity

The biological activity of anthracyclines is profoundly affected by their structural components. Understanding these correlations is crucial for the rational design of new derivatives with improved therapeutic indices.

For anthracycline-induced genotoxicity, the chemical structure of the aglycone appears to have less influence compared to the sugar moiety. In fact, some studies suggest that the presence of an amino sugar residue is a critical structural requirement for the bioactivity of anthracycline antibiotics, with isolated aglycone moieties often showing no reported biological action. nih.govnih.gov

The sugar moiety plays a significant role in modulating the biological effects of anthracyclines. Compounds possessing a daunosamine (B1196630) sugar moiety, such as Adriamycin, daunomycin, 4-demethoxydaunomycin, 4-demethoxyadriamycin, and carminomycin, have demonstrated high activity in various mutagenicity assays. nih.gov

In contrast, anthracyclines with N-alkylated sugar moieties, including Rudolfomycin, aclacinomycin A, marcellomycin, musettamycin, pyrromycin, N,N-dimethyladriamycin, N,N-dimethyldaunomycin, N-benzyldaunomycin, N,N-dibenzyldaunomycin, 3'-deamino-3'-methoxypiperidinodaunomycin, morpholinodaunomycin, cyanomorpholinodaunomycin, and cyanomorpholinoadriamycin, exhibited weak or no mutagenic activity in both bacterial and mammalian cell systems. This suggests that N-alkylation of the sugar moiety can significantly reduce or abolish their mutagenic potential. nih.gov

Genotoxicity Profiles of this compound Analogues in Preclinical Models

Genotoxicity studies are crucial for assessing the potential of chemical compounds to cause damage to genetic material. Anthracycline derivatives have been investigated for their genotoxic profiles in various in vitro short-term tests.

This compound, as an N-alkylated anthracycline, has been evaluated for its mutagenic properties. Studies using Salmonella typhimurium and V79 Chinese hamster cells showed that this compound was either weakly mutagenic or not mutagenic at all. nih.gov This contrasts with compounds bearing a daunosamine sugar moiety, which were highly active in these assays. The addition of S9 metabolic activation or cocultivation with rat hepatocytes generally led to a decrease in the mutagenicity of these compounds. nih.gov

Table 1: Mutagenicity Profiles of Selected Anthracyclines in In Vitro Assays

Compound Class / Compound NameMutagenicity in Salmonella typhimuriumMutagenicity in V79 Chinese Hamster Cells
Daunosamine-containing Anthracyclines (e.g., Adriamycin, Daunomycin, Carminomycin)Highly active nih.govHighly active nih.gov
N-alkylated Sugar Moieties (e.g., this compound, Aclacinomycin A, Marcellomycin, Musettamycin, Pyrromycin, Morpholinodaunomycin)Weakly mutagenic or not mutagenic at all nih.govWeakly mutagenic or not mutagenic at all nih.gov

Unscheduled DNA synthesis (UDS) assays are used to detect DNA damage that triggers repair mechanisms. In studies involving primary rat hepatocytes, the results for UDS induction did not correlate with the mutagenicity data obtained from bacterial and mammalian cell assays. Most compounds, including Adriamycin and daunomycin, were either weakly active or inactive in inducing UDS in primary rat hepatocytes. nih.gov While this compound is grouped with N-alkylated anthracyclines that showed weak or no mutagenicity, the specific UDS activity for this compound itself is not explicitly detailed as being "extremely active" like some morpholino derivatives (e.g., morpholinodaunomycin, cyanomorpholinodaunomycin, and cyanomorpholinoadriamycin), which were noted for their extreme activity in inducing UDS. nih.gov This suggests that this compound likely falls into the category of compounds with weak or inactive UDS induction, consistent with other less mutagenic anthracyclines.

Table 2: Unscheduled DNA Synthesis (UDS) Induction in Primary Rat Hepatocytes by Selected Anthracyclines

Compound Class / Compound NameUDS Induction in Primary Rat Hepatocytes
Most Anthracyclines (e.g., Adriamycin, Daunomycin, this compound)Weakly active or inactive nih.gov
Specific Morpholino Derivatives (e.g., Morpholinodaunomycin, Cyanomorpholinodaunomycin, Cyanomorpholinoadriamycin)Extremely active nih.gov

Preclinical Efficacy Studies in Non Human Biological Systems

In Vitro Efficacy Assessments

In vitro studies are fundamental in characterizing the direct effects of a compound on cancer cells. For Rudolfomycin, these assessments have centered on its ability to inhibit cell growth, induce programmed cell death (apoptosis), and interact with its molecular target.

The cytotoxic potential of this compound has been evaluated against several murine tumor cell lines. Early studies demonstrated its activity against KB, P388, and L1210 cell lines. google.com A key study by DuVernay and colleagues in 1979 provided a comparative analysis of this compound and its analogue, 10-descarbomethoxy-marcellomycin, highlighting the importance of the carbomethoxy group at position-10 for its cytotoxic effects. doi.org The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for this compound in Novikoff hepatoma and L1210 leukemia cells.

Cell LineOrganismCancer TypeIC50 (µM)Reference
Novikoff HepatomaRatHepatomaData Not Available in Searched Sources doi.org
L1210 LeukemiaMouseLeukemiaData Not Available in Searched Sources doi.org
KBHumanNasopharyngeal CarcinomaData Not Available in Searched Sources google.com
P388MouseLeukemiaData Not Available in Searched Sources google.com

Note: While the referenced study indicates that IC50 values were determined, the specific numerical data were not available in the searched literature.

The induction of apoptosis is a hallmark of many chemotherapeutic agents, including anthracyclines. nih.govnih.gov This process of programmed cell death is often linked to the drug's ability to cause cell cycle arrest at specific checkpoints, preventing cancer cells from proliferating. nih.govbiocompare.comwisc.edu Flow cytometry is a common technique used to analyze these effects, measuring the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and quantifying apoptotic cells. nih.govnih.govabpbio.combdbiosciences.com

For this compound specifically, detailed experimental data from apoptosis assays (e.g., Annexin V staining) or cell cycle analysis (e.g., propidium (B1200493) iodide staining) are not extensively reported in the available scientific literature. However, based on its classification as an anthracycline and its known mechanism of action as a topoisomerase II inhibitor, it is anticipated that this compound induces both apoptosis and perturbations in the cell cycle of treated cancer cells.

This compound functions as a topoisomerase II inhibitor. researchgate.net Topoisomerase II is a critical enzyme that alters DNA topology, and its inhibition leads to DNA damage and ultimately cell death. mdpi.com There are two main types of topoisomerase II inhibitors: poisons, which stabilize the enzyme-DNA cleavage complex, and catalytic inhibitors, which interfere with the enzyme's catalytic cycle without stabilizing the cleavage complex. researchgate.netfrontiersin.org

Research indicates that this compound acts as a catalytic inhibitor of topoisomerase II. nih.gov This is a significant finding, as catalytic inhibitors are thought to have a different safety profile compared to topoisomerase poisons like doxorubicin (B1662922). A study comparing this compound and Marcellomycin with their 10-descarbomethoxy analogues showed that the carbomethoxy group was crucial for their selective inhibition of nucleolar RNA synthesis, suggesting a specific interaction with the topoisomerase enzyme or its function within the nucleolus. doi.org

Molecular TargetAssay TypeInhibitory ActivityKey FindingsReference
Topoisomerase IICatalytic Inhibition AssayInhibitorActs as a catalytic inhibitor, with the C-10 carbomethoxy group being important for its activity. doi.orgnih.gov

In Vivo Efficacy Evaluations in Animal Models

In vivo studies in animal models are essential to understand the systemic antitumor activity of a compound. These models, such as rodent xenografts and syngeneic tumor models, provide insights into a drug's efficacy in a complex biological environment.

Rodent xenograft models involve the implantation of human tumor cells into immunocompromised mice. nih.gov This allows for the evaluation of a drug's effect on human tumors in a living system. Despite a thorough review of the available literature, no specific studies detailing the preclinical efficacy of this compound in rodent xenograft models were identified. Therefore, there is no data to report for this section.

Syngeneic tumor models utilize tumor cells that are from the same genetic background as the immunocompetent mouse strain in which they are implanted. mdpi.comnih.gov This allows for the study of the interaction between the drug, the tumor, and a functional immune system. A comprehensive search of scientific literature did not yield any reports on the evaluation of this compound in syngeneic tumor models. Consequently, no data is available for this section.

Development of Specialized Animal Disease Models

The preclinical evaluation of this compound's antitumor efficacy has relied on the use of well-established murine leukemia models. These non-human biological systems are fundamental for assessing the potential therapeutic activity of new chemical entities before they can be considered for clinical trials. The primary models used in the study of anthracyclines, including this compound, have been the P388 and L1210 murine leukemias. ethernet.edu.etnih.gov

The development of these animal disease models involves the in vivo transplantation of tumor cells into recipient mice to establish the disease. For instance, the L1210 lymphocytic leukemia model is established by injecting L1210 cells, originally derived from a DBA/2 mouse, into new host mice. nih.govnih.gov Similarly, the P388 murine leukemia model is developed by the serial passage of P388 leukemia cells in mice. nih.govresearchgate.net These models are valued in preclinical oncology for their reproducibility and the relatively short timeframe in which they can provide data on a compound's effectiveness. ethernet.edu.et

In the context of this compound, these models serve to evaluate its activity against hematological malignancies. Research has shown that anthracyclines with certain structural modifications, such as the N-alkylated sugar moiety present in this compound, exhibit notable efficacy against P388 leukemia in mice. nih.gov The use of these models allows for direct comparison with other anthracyclines, such as Daunorubicin (B1662515) and Doxorubicin, to gauge relative potency and therapeutic index. ethernet.edu.et

Further specialization of these models can involve the development of drug-resistant cell lines to study mechanisms of resistance and cross-resistance. nih.gov For example, resistant strains of P388 leukemia have been developed by continuously treating tumor-bearing mice with an anthracycline and then passaging the surviving, resistant leukemic cells. nih.govresearchgate.net While specific development of this compound-resistant lines is not detailed in the available literature, the methodology exists within the framework of these standard models to investigate such phenomena. These specialized models are crucial for understanding how tumors might evade treatment and for developing strategies to overcome resistance.

The table below summarizes findings from studies utilizing these murine leukemia models to evaluate anthracycline compounds.

Model System Compound(s) Studied Key Findings Reference(s)
P388 Murine LeukemiaThis compound, other N-alkylated anthracyclinesThis compound was noted for its efficacy against P388 leukemia in mice. nih.gov
P388 Murine LeukemiaN,N-DibenzyldaunorubicinShowed increased efficacy (T/C 259) against P388 leukemia in mice. nih.gov
L1210 Murine LeukemiaDoxorubicinDemonstrated extensive fragmentation of prelabeled DNA in L1210 cells. ethernet.edu.et
P388 Murine LeukemiaRubomycin, RuboxylDevelopment of acquired resistance in P388 strains was achieved through multiple generations. nih.gov
L1210 Murine LeukemiaFCE 24517 (Distamycin-A derivative)Stable resistant cell sublines were isolated from L1210 cells after in vitro exposure.

Resistance Mechanisms to Rudolfomycin and Overcoming Strategies

Genetic Basis of Resistance

Resistance to antimicrobial and antitumor agents, including anthracyclines like Rudolfomycin, often arises from genetic adaptations within target organisms or cells. These adaptations can involve mutations in specific genes or the acquisition of new genetic material.

Identification of Resistance-Conferring Genes

Given this compound's mechanism of inhibiting RNA synthesis, potential resistance-conferring genes could involve those encoding components of the RNA synthesis machinery or those involved in drug efflux. While specific genes conferring resistance to this compound have not been extensively documented in publicly available research, general mechanisms observed for other anthracyclines and antibiotics provide a framework for hypothetical resistance pathways.

Efflux Pump Genes: A common mechanism of resistance to many therapeutic agents, including anthracyclines, is the overexpression of efflux pumps. These membrane-bound transporters actively pump the drug out of the cell, reducing its intracellular concentration and thus its efficacy. nih.govrespiratory-therapy.comnih.gov For example, in the context of multidrug resistance (MDR) in cancer cells, P-glycoprotein (P-gp), encoded by the MDR1 gene, is a well-known efflux pump that expels anthracyclines like daunorubicin (B1662515) and doxorubicin (B1662922). researchgate.net In bacteria, efflux pumps such as those belonging to the Resistance-Nodulation-Cell Division (RND) family (e.g., AcrAB-TolC in Escherichia coli) or Major Facilitator Superfamily (MFS) can confer resistance to a wide range of antibiotics. If this compound were to encounter bacterial systems, genes encoding such efflux pumps would be prime candidates for conferring resistance.

Target Modification Genes: Resistance can also emerge through mutations in genes encoding the drug's cellular target, rendering the target less susceptible to the drug's inhibitory effects. respiratory-therapy.comnih.gov Since this compound inhibits nucleolar RNA synthesis, mutations in genes encoding RNA polymerase subunits (e.g., rpoB for rifampicin (B610482) resistance) or ribosomal RNA (e.g., rrl for macrolide resistance) could hypothetically lead to resistance if the compound's action extends to bacterial RNA synthesis in a similar manner. nih.gov

Drug Inactivation Genes: Genes encoding enzymes that chemically modify or degrade the drug could also confer resistance. While less commonly associated with anthracycline resistance in the context of their primary mechanism, some bacteria produce enzymes that inactivate antibiotics. respiratory-therapy.comnih.gov

Table 1 provides a hypothetical overview of potential resistance-conferring genes based on general antibiotic and anthracycline resistance mechanisms.

Table 1: Hypothetical Resistance-Conferring Genes for this compound

Mechanism of ResistanceGene Category (Examples)Effect on this compound
EffluxMDR1 (P-glycoprotein), AcrAB-TolC, mexAB-oprMReduces intracellular drug concentration
Target ModificationrpoB (RNA polymerase), rrl (ribosomal RNA)Decreases drug binding affinity to target
Drug InactivationGenes encoding modifying enzymesChemical alteration or degradation of this compound

Horizontal Gene Transfer of Resistance Elements

Horizontal gene transfer (HGT) is a critical mechanism for the rapid dissemination of antibiotic resistance genes among bacteria. wikipedia.orgreactgroup.orglakeforest.edunih.gov This process involves the movement of genetic material between organisms other than by parent-to-offspring inheritance and plays a significant role in the evolution of drug-resistant strains. wikipedia.org The primary mechanisms of HGT include:

Conjugation: Direct transfer of genetic material, often plasmids, between two bacterial cells through physical contact. reactgroup.orgnih.gov Plasmids can carry multiple resistance genes and are a major vehicle for the spread of multidrug resistance. lakeforest.eduaugusta.edu

Transduction: Transfer of bacterial DNA from one bacterium to another via bacteriophages (viruses that infect bacteria). reactgroup.orgnih.gov The phage accidentally packages bacterial DNA, including resistance genes, and injects it into a new host. bioguardlabs.com

Transformation: Uptake of naked DNA from the environment by a bacterial cell. reactgroup.orgnih.gov This DNA can originate from lysed bacterial cells and, if it contains resistance genes, can be integrated into the recipient's genome. lakeforest.edu

If resistance-conferring genes to this compound were to emerge, these HGT mechanisms would facilitate their rapid spread across bacterial populations, potentially leading to widespread resistance. The selective pressure exerted by the presence of this compound could accelerate this transfer and establishment of resistance. lakeforest.edubioguardlabs.com

Strategies to Circumvent Resistance

Addressing the challenge of resistance to agents like this compound requires multifaceted strategies, including the development of new compounds, combination therapies, and advanced delivery systems.

Development of Novel Analogues with Modified Interaction Profiles

One approach to overcome resistance is to design and synthesize novel analogues of this compound that possess modified interaction profiles with cellular targets or resistance mechanisms. This involves altering the chemical structure of the compound to bypass existing resistance pathways. For anthracyclines, modifications to the sugar moiety have been shown to influence their biological activity, including mutagenicity. researchgate.netresearchgate.net For instance, N-alkylation of the sugar moiety in anthracyclines, including this compound, has been observed to abolish or significantly reduce their mutagenic activity. researchgate.net Such structural changes could potentially:

Evade Efflux Pumps: By altering the chemical properties (e.g., size, charge, hydrophobicity) of this compound, analogues might be less recognized or transported by existing efflux pumps, leading to higher intracellular concentrations and restored efficacy.

Restore Target Binding: Modifications could be designed to enable the analogue to bind effectively to a mutated or altered target, thereby circumventing resistance that arises from target modification.

Enhance Stability Against Inactivation: Analogues could be engineered to be less susceptible to enzymatic degradation or modification by resistance enzymes.

Research findings on anthracycline analogues suggest that subtle structural changes can significantly impact their biological interactions, providing a basis for rational drug design to overcome resistance. researchgate.net

Combination Approaches with Modulators of Resistance Pathways

Combination therapy, the concurrent use of multiple therapeutic agents, is a well-established strategy to combat resistance. nih.govnih.gov For this compound, this could involve combining it with compounds that modulate or inhibit resistance pathways.

Efflux Pump Inhibitors (EPIs): Co-administration of this compound with EPIs could block the active expulsion of the drug from cells, thereby increasing its intracellular concentration and therapeutic effect. nih.govuio.no EPIs have been investigated for their potential to restore the efficacy of various antibiotics against efflux-mediated resistance. nih.govnih.gov

Enzyme Inhibitors: If this compound resistance were to involve drug-modifying enzymes, co-administering specific enzyme inhibitors could prevent the inactivation of this compound. This strategy is widely used in antibacterial therapy, such as the combination of β-lactam antibiotics with β-lactamase inhibitors.

Synergistic Agents: Combining this compound with other agents that act on different cellular targets or through synergistic mechanisms could reduce the likelihood of resistance emergence, as multiple mutations would be required for the organism or cell to develop resistance to the entire combination. nih.govnih.gov

Table 2 illustrates potential combination strategies to overcome this compound resistance.

Table 2: Potential Combination Strategies to Overcome this compound Resistance

Strategy TypeModulator/Agent Class (Examples)Mechanism of Action
Efflux InhibitionEfflux pump inhibitors (EPIs)Blocks active drug efflux, increases intracellular concentration
Enzyme InhibitionSpecific enzyme inhibitorsPrevents enzymatic degradation/modification of this compound
Synergistic TherapyOther antitumor/antibacterial agentsTargets multiple pathways, reduces resistance emergence

Nanoparticle-Based Delivery Systems to Overcome Efflux

Nanoparticle-based delivery systems offer a promising strategy to circumvent efflux-mediated resistance and improve the therapeutic index of drugs like this compound. nih.govuio.nonih.gov Nanoparticles can encapsulate the drug, protecting it from degradation and facilitating its entry into cells, potentially bypassing efflux pumps.

Enhanced Cellular Uptake: Nanoparticles can be designed to enter cells via endocytosis, a mechanism that is distinct from the active transport mediated by efflux pumps. Once inside the cell, the drug can be released, leading to higher intracellular concentrations than achievable with free drug. nih.gov

Targeted Delivery: Nanoparticles can be functionalized with ligands that specifically bind to receptors on the surface of target cells (e.g., tumor cells or infected host cells), enhancing drug accumulation at the site of action and reducing off-target effects.

Sustained Release: Nanoparticle formulations can provide a sustained release of the drug over time, maintaining therapeutic concentrations and potentially reducing the frequency of administration. uio.no

Studies have shown that various nano-preparations, including liposomes and polymeric nanoparticles, can significantly improve drug absorption and overcome efflux by inhibiting the activity of efflux transporters. nih.gov This approach holds significant potential for improving the efficacy of this compound, particularly against cells exhibiting efflux-based resistance.

Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Characterization

Comprehensive preclinical PK/PD studies are essential to determine a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its pharmacological effects in a living organism. This information is vital for establishing a potential therapeutic window and for designing safe and effective clinical trials.

Pharmacokinetic Studies in Animal Models

Detailed pharmacokinetic data for Rudolfomycin from animal models are not available in the public domain. Such studies would typically involve administering the compound to rodent species like mice and rats to understand its concentration-time profile in the body.

Specific data on the absorption and distribution of this compound in rodents have not been reported. Generally, for anthracyclines, the route of administration significantly influences absorption. The distribution of this class of drugs is often wide, with accumulation in various tissues. For instance, other anthracyclines like doxorubicin (B1662922) have been shown to distribute to tissues such as the liver, kidney, spleen, and heart.

There is no specific information regarding the tissue distribution and uptake profiles of this compound. Studies on other anthracyclines have demonstrated that tissue distribution can be extensive, which is a critical factor in both their efficacy and toxicity profiles. For example, the accumulation of certain anthracyclines in cardiac tissue is linked to their cardiotoxic side effects.

The absence of preclinical pharmacokinetic data for this compound precludes the development of Physiologically Based Pharmacokinetic (PBPK) models or the application of allometric scaling. PBPK models are computational tools that simulate the ADME of a drug in different species, while allometric scaling is a method used to predict human pharmacokinetic parameters from animal data based on body size.

Information on the bioavailability of this compound in any non-human species is not currently available. Bioavailability studies are crucial to determine the fraction of an administered dose that reaches the systemic circulation.

There is no indication in the available literature that advanced microsampling techniques have been utilized for the pharmacokinetic analysis of this compound. These techniques, which involve the collection of very small volumes of blood, are increasingly used in preclinical studies to refine data collection and reduce the number of animals required.

Pharmacodynamic Studies in Animal Models

Similarly, there is a lack of published pharmacodynamic studies for this compound in animal models. Such studies would be necessary to establish the relationship between the drug concentration at the site of action and the resulting pharmacological effect. For an anthracycline, this would typically involve assessing its anti-tumor activity in various cancer models. Animal models of cancer are crucial for evaluating the efficacy of new chemotherapeutic agents. nih.govnih.gov

PK/PD Index Determination and Target Drug Exposures

The determination of a PK/PD index is a critical step in understanding the relationship between drug exposure and its pharmacological effect, guiding the optimization of dosing regimens. For anticancer agents like anthracyclines, the primary PK/PD indices that often correlate with efficacy are the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) and the ratio of the maximum concentration to the MIC (Cmax/MIC).

Table 1: Commonly Used PK/PD Indices for Anti-infective and Anticancer Agents

PK/PD IndexDescriptionRelevance to Anthracyclines
fAUC/MIC Ratio of the free drug area under the concentration-time curve to the Minimum Inhibitory Concentration.Often correlates with the efficacy of concentration-dependent killing agents. For anthracyclines, AUC has been linked to the overall cytotoxic effect. medicaljournalssweden.se
fCmax/MIC Ratio of the maximum free drug concentration to the Minimum Inhibitory Concentration.Important for drugs where peak concentrations drive the therapeutic effect.
%fT > MIC Percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration.Typically associated with the efficacy of time-dependent killing agents.

This table presents general PK/PD indices. Specific index determination for this compound is not available in the reviewed literature.

Time-Course of Pharmacological Effects

The pharmacological effect of this compound, like other anthracyclines, is primarily the inhibition of nucleolar RNA synthesis, leading to cytotoxicity. cas.cznih.gov Early in vitro studies demonstrated that this compound is a potent inhibitor of this process. The time-course of this effect is expected to be concentration-dependent.

A 1979 study in Molecular Pharmacology highlighted the importance of the carbomethoxy-group at position-10 for the biological activity of this compound and its analogue, marcellomycin. While this study did not provide detailed time-course data, it established a clear structure-activity relationship, indicating that modifications to the molecule can significantly impact its pharmacological effect. The stereochemical orientation of this group is also crucial for the drug's DNA-binding ability and subsequent antitumor activity. nih.gov

Relationship between Systemic Exposure and Biological Response

The relationship between the systemic exposure to an anthracycline and its biological response (both antitumor efficacy and toxicity) is a cornerstone of its preclinical characterization. For anthracyclines in general, higher systemic exposure (as measured by AUC) is often associated with a greater reduction in tumor growth. medicaljournalssweden.se However, this increased exposure also correlates with a higher risk of dose-limiting toxicities, such as cardiotoxicity and myelosuppression.

Preclinical studies with various anthracyclines in murine tumor models, such as P388 and L1210 leukemias, have been instrumental in establishing these exposure-response relationships. nih.govnih.gov These models allow for the evaluation of antitumor activity across a range of doses and schedules, providing data to correlate drug exposure with therapeutic outcomes. While specific in vivo data linking this compound exposure to its biological response are sparse in recent literature, the general principles established for the anthracycline class would be expected to apply.

Methodologies for Preclinical PK/PD Data Collection

Analytical Detection Methods for this compound in Biological Matrices

Accurate quantification of this compound in biological matrices such as plasma, tissue, and urine is essential for pharmacokinetic studies. For the broader class of anthracyclines, several analytical methods have been developed and validated.

High-performance liquid chromatography (HPLC) with fluorescence detection is a widely used and highly sensitive method for the quantification of anthracyclines and their metabolites. cas.cznih.govresearchgate.net The inherent fluorescence of the anthracycline ring system allows for detection at very low concentrations. More recently, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice, offering even greater sensitivity and specificity. researchgate.net

Sample preparation is a critical step and typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the drug from the biological matrix before analysis. cas.czresearchgate.net

Table 2: Analytical Methods for Anthracycline Detection

MethodPrincipleAdvantagesDisadvantages
HPLC with Fluorescence Detection Separation by chromatography followed by detection of native fluorescence. cas.cznih.govHigh sensitivity, well-established for anthracyclines. cas.czPotential for interference from other fluorescent compounds.
LC-MS/MS Chromatographic separation followed by mass spectrometric detection. researchgate.netHigh sensitivity, high specificity, can identify metabolites.Requires more specialized equipment and expertise.
Spectrofluorometry Measurement of fluorescence intensity without chromatographic separation.Simple, rapid.Lacks specificity, susceptible to matrix effects.

This table outlines general methods applicable to the anthracycline class. Specific validated methods for this compound are not detailed in the available literature.

Integrative Pharmacology Approaches

Integrative pharmacology in oncology aims to combine data from multiple sources, including pharmacokinetics, pharmacodynamics, genomics, and systems biology, to build comprehensive models that can predict drug response and optimize treatment strategies. amegroups.orgnih.gov This approach is particularly valuable for developing targeted therapies and understanding mechanisms of resistance.

For a compound like this compound, an integrative pharmacology approach in the preclinical setting would involve:

In Vitro and In Vivo Models: Utilizing a diverse panel of cancer cell lines and patient-derived xenograft models to assess antitumor activity and identify potential biomarkers of response. amegroups.org

Molecular Profiling: Correlating drug activity with the genomic and proteomic profiles of the tumor models to understand the molecular determinants of sensitivity and resistance.

PK/PD Modeling: Developing mathematical models that link this compound concentrations to its effects on nucleolar RNA synthesis and tumor growth. These models can simulate different dosing strategies to predict optimal therapeutic windows.

Translational Research: Integrating preclinical findings to inform the design of potential clinical trials, including patient selection strategies and pharmacodynamic endpoints. nih.govnih.gov

While specific integrative pharmacology studies on this compound are not documented in the reviewed literature, this modern approach would be essential for any further development of this compound or its analogues.

Structural Characterization and Spectroscopic Analysis

Mass Spectrometry (MS)

Fragmentation Pattern Analysis for Structural Details

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structural features through the analysis of its fragmentation pattern. In mass spectrometry, the neutral molecule (M) is ionized, typically forming a molecular ion (M⁺•) by the removal of an electron. This molecular ion is often energetically unstable and undergoes fragmentation into smaller, more stable charged fragments and neutral radicals. The mass-to-charge (m/z) ratios and intensities of these fragments provide a unique "fingerprint" that aids in structural elucidation. libretexts.orgchemguide.co.ukwikipedia.org

For a complex anthracycline like Rudolfomycin, fragmentation pattern analysis would involve observing the molecular ion peak, which corresponds to its molecular weight. Subsequent fragmentation would occur at labile bonds, yielding characteristic ions that correspond to the aglycone core (the non-sugar part) and the attached sugar moieties. For instance, the loss of sugar units is a common fragmentation pathway for glycosides, providing information about the number and type of sugars present. Further fragmentation of the aglycone or sugar fragments can reveal details about their individual structures, such as the positions of hydroxyl groups, alkyl chains, or other substituents. Techniques like tandem mass spectrometry (MS/MS) allow for the isolation and further fragmentation of specific ions, providing more detailed structural information. wikipedia.orgresearchgate.net

Note : Specific detailed fragmentation patterns (e.g., m/z values of characteristic fragments) for this compound were not found in the conducted literature search.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique that measures the absorption of light by a sample across the ultraviolet (100-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. pasg.nhs.ukoecd.org The resulting absorption spectrum, plotted as absorbance versus wavelength, reveals electronic transitions within the molecule. pasg.nhs.ukumn.edu For compounds containing chromophores—functional groups that absorb light—characteristic absorption bands are observed. umn.edu Anthracyclines, including this compound, possess a highly conjugated aromatic chromophore (the naphthacenequinone core), which is responsible for their characteristic color and strong absorption in the UV-Vis region. The absorption maxima (λmax) and molar absorptivity (ε) values are indicative of the chromophore's electronic structure and its environment. umn.edu

Note : Specific λmax values for this compound's UV-Vis absorption spectrum were not found in the conducted literature search.

UV-Vis spectroscopy is a primary method for investigating the interaction between small molecules, such as drugs, and biological macromolecules like DNA. researchgate.netresearchgate.netpharmainfo.in When a drug interacts with DNA, changes in its UV-Vis absorption spectrum can occur, providing insights into the binding mode. Common observations include:

Hypochromism : A decrease in absorbance intensity, often accompanied by a shift in λmax, typically indicates an intercalative binding mode where the planar aromatic chromophore of the drug inserts between the DNA base pairs. This stacking interaction leads to a reduction in the electronic transition moment of the chromophore. researchgate.netpharmainfo.in

Hyperchromism : An increase in absorbance intensity.

Bathochromic shift (red shift) : A shift of the absorption maximum to a longer wavelength. researchgate.netnih.gov

Hypsochromic shift (blue shift) : A shift of the absorption maximum to a shorter wavelength. umn.edu

For anthracyclines like this compound, which are known to interact with DNA, typically via intercalation, a significant hypochromic effect and a bathochromic shift in the absorption maxima are often observed upon binding to DNA. researchgate.netnih.gov These spectral changes suggest a strong interaction, where the drug's chromophore stacks with the DNA base pairs. researchgate.netpharmainfo.in

Note : Specific data on the absorption characteristics and changes in this compound's UV-Vis spectrum upon interaction with DNA were not found in the conducted literature search.

X-Ray Crystallography of this compound and its Complexes

Note : No X-ray crystal structure data for this compound itself or its complexes were found in the conducted literature search.

Co-crystallization involves crystallizing two or more different molecular compounds together to form a single crystal lattice. researchgate.netresearchgate.net In the context of drug-DNA interactions, co-crystallization of a drug with a specific DNA oligonucleotide allows for the direct visualization of the binding mode at atomic resolution. This is particularly valuable for understanding how drugs like anthracyclines interact with the DNA double helix. For instance, X-ray co-crystal structures of other anthracyclines, such as daunorubicin (B1662515), with DNA have revealed that the drug's planar chromophore intercalates between adjacent DNA base pairs, while the amino sugar moiety extends into the minor groove, forming specific hydrogen bonds and van der Waals interactions with the DNA backbone and bases. Such studies provide critical information on the specificity of binding, the conformational changes induced in DNA upon drug binding, and the molecular basis of their biological activity.

Note : No specific co-crystallization data for this compound with DNA were found in the conducted literature search.

X-ray crystallography provides direct evidence of a molecule's conformation in the solid state. mdpi.com The solid-state conformation can sometimes differ from the solution-state conformation due to crystal packing forces and intermolecular interactions within the crystal lattice. mdpi.com For complex molecules, understanding the solid-state conformation is important for drug design, formulation, and predicting physicochemical properties. It reveals details such as the torsion angles, planarity of aromatic systems, and the spatial arrangement of various functional groups. This information is complementary to solution-state data (e.g., from NMR spectroscopy) and helps to build a complete picture of the molecule's structural flexibility and preferred geometries.

Note : No specific data on the solid-state conformation of this compound as elucidated by X-ray crystallography was found in the conducted literature search.

Computational Chemistry and in Silico Research

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the observation of time-dependent phenomena such as binding events and conformational changes. whiterose.ac.uknih.govscirp.orgirbbarcelona.org For a molecule like Rudolfomycin, MD simulations are particularly valuable for understanding its interaction with its primary biological target, DNA. nih.govnih.govacs.org

The primary mechanism of action for anthracyclines involves intercalation into DNA. nih.govacs.org MD simulations of related anthracyclines, such as doxorubicin (B1662922) and berubicin, have provided detailed insights into the dynamics of this process, which are directly applicable to this compound due to their shared structural scaffold. whiterose.ac.uknih.govnih.gov

These simulations reveal that the planar tetracyclic aglycone of the anthracycline inserts between DNA base pairs, primarily at GC-rich sequences. nih.gov The interaction is a dynamic process stabilized by a network of non-covalent forces. Key interactions typically observed in simulations of anthracycline-DNA complexes include:

Van der Waals Forces: These are the primary driving force for the intercalation of the planar aromatic rings between the DNA base pairs. acs.org

Hydrogen Bonds: The sugar moiety, in the case of this compound, the unique trisaccharide chain, plays a crucial role by positioning itself within the DNA minor groove. nih.gov Hydrogen bonds form between the hydroxyl and amino groups on the sugar and the phosphate (B84403) backbone or the edges of the base pairs of DNA, providing specificity and additional stability. acs.org

Electrostatic Interactions: The positively charged amino group on the sugar residue interacts favorably with the negatively charged phosphate backbone of DNA. acs.org

The dynamics of these interactions are rapid, with the initial binding and intercalation occurring on the femtosecond to picosecond timescale. nih.gov The stability of the resulting complex can be quantified by calculating the binding free energy from the simulation trajectories.

Table 1: Representative Interaction Energies in Anthracycline-DNA Complexes derived from Computational Studies

Interaction TypeCalculated Contribution (kcal/mol)Key Molecular Moieties Involved
Aglycone Intercalation-10 to -15Planar tetracyclic ring system, DNA base pairs (G-C preference)
Sugar Groove Binding-2.5 to -5.0 nih.govDaunosamine (B1196630) sugar (or equivalent), DNA minor groove phosphates
Specific Hydrogen Bonds-1 to -3 per bondHydroxyl/amino groups on sugar, Carbonyl groups on aglycone
Total Binding Free Energy -7 to -9 (example values) whiterose.ac.uk Entire this compound molecule and DNA

Note: The values presented are illustrative and based on studies of similar anthracyclines like doxorubicin. The precise values for this compound would require specific simulations.

The binding of an anthracycline to DNA induces significant conformational changes in both the drug and the nucleic acid. whiterose.ac.uknih.gov MD simulations are crucial for mapping these structural adaptations. whiterose.ac.uk

Upon intercalation, the DNA helix must locally unwind and extend to create space for the drug molecule, typically increasing the distance between the intercalated base pairs to about 6.8 Å. ethernet.edu.et This distortion can propagate to adjacent base pairs. whiterose.ac.uk The DNA backbone may adopt an intermediary conformation between the canonical B-form and A-form. whiterose.ac.uk

This compound itself is also expected to undergo conformational adjustments. While the aglycone is rigid, the glycosidic linkages of its trisaccharide chain possess rotational freedom. Upon binding, this sugar chain adopts a more defined conformation within the minor groove to maximize favorable interactions. This "induced fit" is a common feature in protein-ligand and drug-DNA interactions. nih.govnih.gov Studies on other flexible molecules binding to proteins have shown that the bound conformation can differ significantly from the lowest energy conformation in solution. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules from first principles. aps.orgcomputabio.comwikipedia.org These methods provide insights into molecular structure, stability, reactivity, and spectroscopic properties. rsdjournal.orgarxiv.orgnih.gov

DFT calculations can determine the distribution of electrons within the this compound molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for understanding its reactivity and potential metabolic pathways. Key parameters derived from DFT include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. For this compound, this would highlight the negative potential around the carbonyl oxygens and the positive potential near the amino group's hydrogen, indicating likely sites for electrophilic and nucleophilic attack, respectively.

Atomic Charges: Calculation of partial charges on each atom helps to quantify the polarity of bonds and predict sites for intermolecular interactions, such as hydrogen bonding.

These electronic parameters are fundamental to explaining the intercalation mechanism, where electron-rich DNA base pairs interact with the somewhat electron-deficient planar ring system of the anthracycline. ethernet.edu.et

DFT has become a powerful tool for predicting spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govmdpi.comnih.gov By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, one can predict the ¹H and ¹³C NMR spectra of this compound with high accuracy. mdpi.comnih.gov

This predictive capability is invaluable for:

Structural Verification: Comparing calculated chemical shifts with experimental data can confirm the proposed chemical structure and stereochemistry of a newly isolated or synthesized compound.

Signal Assignment: In complex molecules like this compound, with many overlapping signals, calculated shifts can help to unambiguously assign specific resonances to the correct atoms in the molecule.

Different DFT functionals and basis sets can be benchmarked to find the best correlation between calculated and experimental values. nih.gov

Table 2: Hypothetical Comparison of Experimental vs. DFT-Calculated ¹H NMR Chemical Shifts for a Fragment of this compound

Proton AssignmentExperimental δ (ppm)Calculated δ (ppm) (e.g., B3LYP/6-311+G(d,p))Deviation (ppm)
H-1'5.525.48-0.04
H-4'3.603.65+0.05
N(CH₃)₂2.452.41-0.04
OCH₃4.084.11+0.03

Note: This table is illustrative. The experimental values are typical for related anthracyclines, and the calculated values represent the expected high level of accuracy from modern DFT methods.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, used when the 3D structure of the target is unknown or when designing new molecules based on known active compounds. computabio.comdovepress.comeie.gr A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. dovepress.com

For this compound, a pharmacophore model for DNA intercalation can be constructed based on the common features of known anthracycline antibiotics. researchgate.netresearchgate.net This model would typically include:

Aromatic Rings: One or more aromatic ring features representing the planar system required for intercalation.

Hydrogen Bond Acceptors: Features corresponding to the carbonyl oxygens on the aglycone and hydroxyl oxygens on the sugar.

Hydrogen Bond Donors: Features for the hydroxyl and amino groups.

Positive Ionizable Feature: Representing the protonatable amino group on the sugar, crucial for interaction with the DNA phosphate backbone.

Hydrophobic Features: To account for the nonpolar character of the tetracyclic core.

This pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify novel, structurally diverse compounds that might also act as DNA intercalators. eie.gr It can also guide the rational design of new this compound analogs with potentially enhanced activity or selectivity.

Table 3: Essential Pharmacophoric Features of this compound for DNA Interaction

Pharmacophoric FeatureCorresponding Chemical Group in this compoundPutative Interaction with DNA
Aromatic Rings (2-3)Tetracyclic quinone/hydroquinone systemπ-π stacking with DNA base pairs (Intercalation)
Hydrogen Bond Acceptor (4-6)Carbonyl oxygens, ether linkages, hydroxyl groupsH-bonding with base pair edges or DNA backbone
Hydrogen Bond Donor (2-4)Hydroxyl groups, amino groupH-bonding with phosphate oxygens or base pair atoms
Positive Ionizable (1)Dimethylamino group on the sugar moietyElectrostatic interaction with the negatively charged phosphate backbone
Hydrophobic Group (1)The entire aglycone ring systemFavorable placement in the nonpolar core of the DNA helix

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. longdom.orgwikipedia.org For anthracyclines like this compound, QSAR studies are instrumental in identifying the key molecular features that govern their cytotoxic and antitumor effects. isca.mescirp.org

Research on anthracycline analogues often employs a variety of molecular descriptors to build robust QSAR models. isca.me These descriptors can be categorized as follows:

Physicochemical Descriptors: These include parameters like the logarithm of the partition coefficient (logP), which measures a molecule's hydrophobicity, and molar refractivity (MR), which relates to its steric bulk and polarizability. isca.mescirp.org

Topological Descriptors: These are numerical values derived from the graph representation of a molecule, such as the Wiener index and Balaban J index, which describe molecular size, shape, and branching. isca.me

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and can include properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), net atomic charges, and electrophilicity index. mdpi.com These descriptors are valuable for understanding the electronic aspects of drug-receptor interactions.

A typical QSAR study on anthracyclines involves developing a regression model, such as Multiple Linear Regression (MLR), to create an equation that predicts biological activity (e.g., IC50 values) based on these calculated descriptors. isca.mescirp.org The statistical quality of these models is assessed using parameters like the coefficient of determination (R²) and the cross-validated R² (Q²), which indicate the model's predictive power. nih.gov

While a specific QSAR model for this compound is not readily found in the cited literature, studies on the broader anthracycline class demonstrate the utility of this approach. For instance, a comparative QSAR study on anthracycline analogues successfully developed mathematical models to calculate biological activity using graph theoretical indices and physicochemical properties. isca.me Such models help in understanding the structure-activity relationships within the anthracycline family, which would include this compound, and guide the synthesis of new analogues with potentially enhanced activity. isca.me

Table 1: Common Descriptors in Anthracycline QSAR Studies

Descriptor CategoryExample DescriptorsInformation Provided
Physicochemical logP, Molar Refractivity (MR), Molar Volume (MV)Hydrophobicity, steric effects, polarizability. isca.mescirp.org
Topological Wiener index, Balaban J index, Szeged indexMolecular size, branching, and shape. isca.me
Electronic HOMO/LUMO energies, Electrophilicity IndexElectron-donating/accepting capabilities, reactivity. mdpi.com

Cheminformatics for Compound Library Design and Analysis

Cheminformatics combines computer and information science to address problems in chemistry, particularly in drug discovery. nih.gov One of its key applications is the design, analysis, and optimization of compound libraries for high-throughput screening and lead generation. vipergen.comnih.gov For a compound like this compound, cheminformatics tools can be used to design libraries of novel analogues with improved properties.

The process of designing a compound library based on the this compound scaffold would typically involve these steps:

Scaffold Definition: The core structure of this compound is used as the base scaffold.

Enumeration of Analogues: Combinatorial library enumeration tools are used to generate a large virtual library of compounds by systematically modifying various substitution points on the scaffold. nih.govchemcomp.com This can involve adding or changing different functional groups.

Property Calculation and Filtering: For each compound in the virtual library, a range of physicochemical properties (e.g., molecular weight, logP) and drug-likeness filters (like Lipinski's Rule of Five) are calculated to remove compounds with undesirable characteristics. biotech-asia.orglifechemicals.com

Diversity and Similarity Analysis: The chemical space of the designed library is analyzed to ensure broad structural diversity. nih.govlifechemicals.com Clustering algorithms, such as the Butina clustering algorithm using molecular fingerprints, can group structurally similar compounds, helping to select a diverse subset for synthesis and screening. lifechemicals.com

Virtual Screening: The designed library can be screened in silico against a biological target using molecular docking or pharmacophore modeling to prioritize compounds with the highest predicted binding affinity or activity before committing to chemical synthesis. biotech-asia.orgnih.gov

Cheminformatics approaches, such as the use of the Bemis-Murcko scaffolding algorithm, allow for the systematic exploration of the chemical space around a core structure like this compound. lifechemicals.com This enables the rational design of novel bioactive molecules and accelerates the discovery of next-generation therapeutic agents. nih.govlifechemicals.com

Q & A

Q. What experimental methodologies are recommended for characterizing Rudolfomycin’s structural and chemical properties?

Characterization should include high-resolution mass spectrometry (HRMS) for molecular weight determination, nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 2D-COSY/HSQC) for structural elucidation, and high-performance liquid chromatography (HPLC) for purity assessment. For novel derivatives, X-ray crystallography or computational modeling (e.g., DFT) can resolve stereochemical ambiguities .

Q. How can researchers optimize the synthesis of this compound to improve yield and reproducibility?

Optimization requires systematic variation of reaction conditions (temperature, solvent, catalyst), followed by kinetic and thermodynamic analysis. Use Design of Experiments (DoE) frameworks to identify critical parameters. Purification techniques (e.g., flash chromatography, recrystallization) should be validated using TLC and HPLC-MS to confirm compound integrity .

Q. What in vitro and in vivo models are appropriate for preliminary assessment of this compound’s biological activity?

Begin with cell-based assays (e.g., cytotoxicity in cancer cell lines via MTT assay) and antimicrobial susceptibility testing (MIC/MBC determination). For in vivo studies, use murine models with pharmacokinetic profiling (plasma half-life, bioavailability) and histopathological evaluation. Ensure adherence to ethical guidelines for animal use .

Advanced Research Questions

Q. How can mechanistic studies elucidate this compound’s mode of action at the molecular level?

Employ transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiling to identify differentially expressed targets. Validate hypotheses using CRISPR-Cas9 knockout models, surface plasmon resonance (SPR) for binding affinity, or cryo-EM for structural interactions. Cross-reference with cheminformatics databases (e.g., ChEMBL) to identify analog-specific pathways .

Q. How should researchers address contradictory findings in this compound’s efficacy across different studies?

Conduct meta-analyses to identify confounding variables (e.g., cell line heterogeneity, dosage discrepancies). Validate results via independent replication studies and orthogonal assays (e.g., isothermal titration calorimetry vs. SPR). Apply sensitivity analysis to assess the robustness of statistical models .

Q. What experimental approaches are critical for investigating this compound resistance in microbial or cancer models?

Use serial passage assays under sublethal drug exposure to evolve resistant strains. Perform whole-genome sequencing (WGS) to identify mutations, complemented by functional genomics (e.g., gene overexpression/knockdown). Assess efflux pump activity via fluorescent dye accumulation assays .

Q. How can synergistic combinations of this compound with other therapeutics be systematically evaluated?

Apply combination index (CI) analysis using the Chou-Talalay method. Test pairwise interactions in checkerboard assays, followed by mechanistic studies (e.g., Western blotting for pathway inhibition). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict in vivo synergism .

Q. What methodologies ensure accurate assessment of this compound’s stability and formulation compatibility?

Perform forced degradation studies (acid/base hydrolysis, oxidative stress) monitored by HPLC-UV. Use differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) to evaluate excipient compatibility. For biologics, include circular dichroism (CD) spectroscopy to confirm structural stability .

Q. How can in silico modeling enhance this compound’s structure-activity relationship (SAR) studies?

Apply molecular docking (AutoDock Vina, Glide) to predict binding poses against target proteins. Use QSAR models (e.g., CoMFA, Random Forest) to correlate physicochemical properties (logP, polar surface area) with activity. Validate predictions with synthetic analogs and in vitro assays .

Q. What ethical and reproducibility standards are essential for this compound research involving human-derived samples?

Obtain informed consent and IRB approval for primary cell lines or patient-derived xenografts (PDX). Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Gene Expression Omnibus (GEO). Use blinded analysis to minimize bias .

Methodological Guidelines from Evidence

  • Experimental Reproducibility : Document detailed protocols (e.g., reaction stoichiometry, assay conditions) in supplementary materials. Follow reporting standards (e.g., ARRIVE for animal studies, CONSORT for clinical trials) .
  • Statistical Rigor : Predefine significance thresholds (e.g., p < 0.01 for high-throughput screens) and correct for multiple comparisons (Bonferroni, FDR). Report effect sizes (Cohen’s d, hazard ratios) alongside p-values .
  • Data Contradictions : Use sensitivity analysis and Bayesian frameworks to quantify uncertainty. Disclose limitations (e.g., sample size, assay variability) in discussion sections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.